Saxagliptin-13C3
Description
Properties
CAS No. |
1246812-44-1 |
|---|---|
Molecular Formula |
C₁₅¹³C₃H₂₅N₃O₂ |
Molecular Weight |
318.39 |
Synonyms |
(1S,3S,5S)-2-[(2S)-2-Amino-2-(3-hydroxytricyclo[3.3.1.13,7]dec-1-yl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile-13C3; BMS 477118-13C3; BMS 477118-11-13C3; Onglyza-13C3; |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Saxagliptin-13C3 for Advanced Research
Introduction
Saxagliptin-13C3 is the stable isotope-labeled form of Saxagliptin, an oral hypoglycemic agent used for the treatment of type 2 diabetes.[1][2] As a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor, Saxagliptin works by preventing the breakdown of incretin hormones, which play a crucial role in glucose homeostasis.[1][3][4] The this compound molecule is structurally identical to Saxagliptin, except that three carbon atoms have been replaced with the heavy isotope, Carbon-13.[5][6] This isotopic labeling imparts a specific mass shift without altering the compound's chemical properties or biological activity.
The primary and indispensable research application of this compound is its use as an internal standard in quantitative bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][7] Its near-identical physicochemical behavior to the unlabeled parent drug, combined with its distinct mass, makes it the gold standard for accurately determining the concentration of Saxagliptin in complex biological matrices such as plasma and urine.[8] This guide provides a comprehensive overview of this compound, its properties, mechanism of action, and detailed protocols for its application in research.
Physicochemical Properties
The key physicochemical properties of this compound and its unlabeled counterpart are summarized below. The mass difference is the fundamental attribute that enables its use as an internal standard in mass spectrometry.
| Property | This compound | Saxagliptin (Unlabeled) | Reference(s) |
| Chemical Name | (1S,3S,5S)-2-[(2S)-2-Amino-2-(3-hydroxytricyclo[3.3.1.13,7]dec-1-yl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile-13C3 | (1S,3S,5S)-2-[(2S)-2-Amino-2-(3-hydroxytricyclo[3.3.1.13,7]dec-1-yl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile | [4][5] |
| CAS Number | 1246812-44-1 | 361442-04-8 | [5][6] |
| Molecular Formula | C₁₅¹³C₃H₂₅N₃O₂ | C₁₈H₂₅N₃O₂ | [4][5] |
| Molecular Weight | 318.39 g/mol | 315.41 g/mol | [6][9] |
| Application | Internal standard for quantitative analysis | Active Pharmaceutical Ingredient (API) | [1][5] |
Core Research Application & Experimental Workflow
The definitive research use of this compound is as an internal standard (IS) for the precise quantification of Saxagliptin. In LC-MS/MS-based bioanalysis, an ideal IS is crucial for correcting variations that can occur during sample processing and analysis, such as extraction inconsistencies, matrix effects, and instrument response fluctuations. By adding a known concentration of this compound to every sample, the ratio of the analyte's signal to the IS's signal can be used to calculate the analyte's concentration with high accuracy and precision.
The general workflow for such an experiment is depicted below.
Mechanism of Action: DPP-4 Inhibition Pathway
This compound exhibits the same biological mechanism as unlabeled Saxagliptin. It functions as a selective inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme.[4] DPP-4 is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3] By inhibiting DPP-4, Saxagliptin increases the levels of active GLP-1 and GIP, which in turn stimulates glucose-dependent insulin release from pancreatic β-cells and suppresses glucagon secretion from pancreatic α-cells. This dual action results in improved glycemic control.[1][10]
The signaling pathway is illustrated in the diagram below.
Detailed Experimental Protocol: Quantification of Saxagliptin in Human Plasma
This section outlines a representative LC-MS/MS protocol for the quantification of Saxagliptin in human plasma, utilizing this compound as the internal standard. This protocol is a composite based on established bioanalytical methods.[7][11][12]
1. Materials and Reagents
-
Analytes: Saxagliptin reference standard, this compound (Internal Standard).
-
Plasma: Blank human plasma (K₂EDTA as anticoagulant).
-
Solvents: Acetonitrile and Methanol (HPLC or LC-MS grade), Formic Acid.
-
Water: Deionized, ultra-pure water.
-
Equipment: Calibrated pipettes, vortex mixer, centrifuge, 96-well plates, LC-MS/MS system.
2. Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Separately weigh and dissolve Saxagliptin and this compound in methanol to achieve a concentration of 1 mg/mL. Store at 2-8°C.
-
Working Solutions: Prepare serial dilutions of the Saxagliptin stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards (e.g., ranging from 1 to 500 ng/mL).
-
Internal Standard Working Solution: Dilute the this compound stock solution in 50:50 acetonitrile:water to a final concentration of 50 ng/mL.
3. Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of plasma samples (calibration standards, quality controls, and unknown samples) into a 96-well plate.
-
Add 20 µL of the Internal Standard Working Solution (50 ng/mL this compound) to all wells except for blank controls.
-
To precipitate proteins, add 300 µL of acetonitrile containing 0.1% formic acid to each well.
-
Vortex the plate for 2 minutes to ensure thorough mixing.
-
Centrifuge the plate at 4000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 200 µL of the supernatant to a clean 96-well plate for analysis.
4. LC-MS/MS Conditions
-
LC System: UPLC/HPLC system.
-
Column: C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm).[11]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0.0-0.5 min: 5% B
-
0.5-2.5 min: 5% to 95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95% to 5% B
-
3.1-4.0 min: 5% B
-
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI.
-
MRM Transitions (example):
-
Saxagliptin: Q1: 316.2 -> Q3: 156.1
-
This compound: Q1: 319.2 -> Q3: 159.1
-
5. Data Analysis
-
Integrate the peak areas for both Saxagliptin and this compound.
-
Calculate the peak area ratio (Saxagliptin / this compound).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.
-
Determine the concentration of Saxagliptin in unknown samples by interpolating their peak area ratios from the calibration curve.
Conclusion
This compound is a vital tool for researchers in pharmaceutical development and clinical pharmacology. Its role as a stable isotope-labeled internal standard is fundamental to the development of robust, accurate, and reproducible bioanalytical methods for the quantification of Saxagliptin. The use of this compound ensures high-quality data in pharmacokinetic, toxicokinetic, and drug metabolism studies, which are essential for evaluating the safety and efficacy of this important anti-diabetic agent.
References
- 1. Saxagliptin - Wikipedia [en.wikipedia.org]
- 2. Saxagliptin: MedlinePlus Drug Information [medlineplus.gov]
- 3. What Are My Options for Type 2 Diabetes Medications? | ADA [diabetes.org]
- 4. Saxagliptin | C18H25N3O2 | CID 11243969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. GSRS [precision.fda.gov]
- 10. Saxagliptin (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 11. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 12. scielo.br [scielo.br]
Technical Guide: Saxagliptin-13C3 Certificate of Analysis and Purity Assessment
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the certificate of analysis and purity assessment of Saxagliptin-13C3, a stable isotope-labeled internal standard crucial for the accurate quantification of Saxagliptin in various matrices. This document outlines the typical specifications, impurity profile, and detailed analytical methodologies used for its characterization.
Certificate of Analysis: Representative Data
A Certificate of Analysis (CoA) for this compound provides critical information regarding its identity, purity, and quality. While specific values may vary between batches and suppliers, the following table summarizes the typical data found on a CoA.
| Test | Specification | Typical Value | Method Reference |
| Appearance | White to off-white solid | Conforms | Visual Inspection |
| Identity | Conforms to structure | Conforms | ¹H-NMR, MS |
| Chemical Purity (by HPLC) | ≥ 98.0% | 99.5% | In-house HPLC method |
| Isotopic Purity | ≥ 99% atom % ¹³C | 99.2% atom % ¹³C | Mass Spectrometry |
| Residual Solvents | Meets USP <467> requirements | Conforms | GC-HS |
| Water Content | ≤ 1.0% | 0.2% | Karl Fischer Titration |
| Related Substances (by HPLC) | Individual Impurity: ≤ 0.5%Total Impurities: ≤ 1.0% | Individual Impurity: < 0.1%Total Impurities: 0.3% | In-house HPLC method |
Impurity Profile and Related Substances
Impurity profiling is essential to ensure the quality and safety of pharmaceutical compounds. For this compound, potential impurities can arise from the synthetic process or degradation. Common related substances are listed below.[1][][3]
| Impurity Name | CAS Number | Molecular Formula | Molecular Weight |
| Saxagliptin | 361442-04-8 | C₁₈H₂₅N₃O₂ | 315.41 |
| Hydroxy this compound | 1346597-23-6 | C₁₅¹³C₃H₂₅N₃O₃ | 334.39 |
| Saxagliptin Keto Impurity | N/A | C₁₈H₂₃N₃O₂ | 313.39 |
| Saxagliptin 3-Deoxy Impurity | 361441-98-7 | C₁₈H₂₅N₃O | 299.41 |
| Saxagliptin Cyclic Amidine Impurity | 1350800-76-8 | N/A | N/A |
Experimental Protocols for Purity Determination
The purity of this compound is typically determined using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC).
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
A common method for the quantification of Saxagliptin and its impurities is RP-HPLC with UV detection.[4][5]
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: Grace C18 (250mm x 4.6mm, 5 µm particle size) or equivalent.[4]
-
Mobile Phase: A mixture of methanol and water (80:20 v/v).[4]
-
Flow Rate: 0.8 mL/min.[4]
-
Injection Volume: 20 µL.[4]
-
Detection Wavelength: 212 nm.[4]
-
Standard Preparation: A stock solution of Saxagliptin HCl is prepared by accurately weighing and dissolving the standard in the diluent to a concentration of 1000 ppm. Further dilutions are made to prepare working standards of desired concentrations (e.g., 10-50 µg/mL).[4]
-
Sample Preparation: The this compound sample is accurately weighed and dissolved in the diluent to a known concentration.
-
Analysis: The standard and sample solutions are injected into the chromatograph, and the peak areas are recorded. The purity is calculated by comparing the peak area of the main component to the total area of all peaks.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC provides a simple and rapid method for the quantitative analysis of Saxagliptin.[6]
-
Stationary Phase: Silica gel 60 F₂₅₄ aluminum plates (10 x 10 cm).[6]
-
Mobile Phase: A mixture of Methanol and Chloroform (6:4 v/v).[6]
-
Standard Preparation: A stock solution of Saxagliptin (100 µg/mL) is prepared by dissolving 10 mg in 100 mL of methanol.[6]
-
Sample Application: A specific volume of the standard and sample solutions are applied to the HPTLC plate as bands.
-
Development: The plate is developed in a twin-trough chamber saturated with the mobile phase.
-
Densitometric Analysis: The developed plate is scanned at a wavelength of 222 nm.[6] The Rf value for Saxagliptin is typically around 0.50 ± 0.02.[6]
-
Quantification: The peak areas are recorded, and the amount of Saxagliptin in the sample is determined by comparison with the standard.
Visualization of Analytical Workflows
The following diagrams illustrate the typical workflows for the analysis of this compound.
Caption: Workflow for RP-HPLC analysis of this compound.
Caption: Workflow for HPTLC analysis of this compound.
References
An In-depth Technical Guide to the Synthesis and Manufacturing of ¹³C Labeled Saxagliptin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic pathway for the manufacturing of ¹³C labeled saxagliptin, a critical tool in pharmacokinetic and metabolism studies. The synthesis involves the strategic introduction of a carbon-13 isotope, enabling precise tracking and quantification of the drug and its metabolites. This document details the experimental protocols, presents quantitative data in a structured format, and utilizes diagrams to illustrate the synthetic workflow.
Introduction to ¹³C Labeled Saxagliptin
Saxagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. Isotopic labeling, particularly with stable isotopes like ¹³C, is indispensable for modern drug development. ¹³C labeled saxagliptin serves as an internal standard in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), ensuring accurate quantification in complex biological matrices. This guide outlines a feasible synthetic route for preparing saxagliptin with a ¹³C label in the nitrile moiety, a chemically strategic position.
Proposed Synthetic Strategy
The synthesis of ¹³C labeled saxagliptin is approached through the coupling of two key intermediates:
-
(S)-N-Boc-3-hydroxyadamantylglycine (Intermediate 1)
-
[¹³C]-(1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carbonitrile (Intermediate 2)
The carbon-13 label is introduced during the synthesis of Intermediate 2, specifically at the nitrile carbon. This is achieved by utilizing a ¹³C-labeled cyanide salt. The subsequent coupling of these two intermediates, followed by deprotection of the Boc (tert-butyloxycarbonyl) group, yields the final ¹³C labeled saxagliptin.
The Principle of Isotope Dilution Mass Spectrometry for the Quantification of Saxagliptin Using a ¹³C₃-Labeled Internal Standard
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles and application of Isotope Dilution Mass Spectrometry (IDMS) for the precise quantification of the anti-diabetic drug Saxagliptin. It details a method employing a stable isotope-labeled (SIL) internal standard, Saxagliptin-¹³C₃, a best practice in quantitative bioanalysis that ensures the highest accuracy and precision.
Core Principles of Isotope Dilution Mass Spectrometry
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique for the quantification of a target analyte in a sample.[1][2][3] The fundamental principle involves the addition of a known amount of an isotopically enriched form of the analyte, known as an internal standard (IS), to the sample prior to any sample preparation steps.[3] This "isotope dilution" step is the cornerstone of the method's accuracy.
The SIL internal standard is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., ¹³C, ¹⁵N, ²H).[4][5][6] Consequently, the SIL IS and the native analyte exhibit nearly identical behavior during sample extraction, chromatography, and ionization in the mass spectrometer.[7] Any sample loss or variation in ionization efficiency during the analytical process will affect both the analyte and the internal standard to the same extent.[4][7]
By measuring the ratio of the mass spectrometric signal of the native analyte to that of the SIL internal standard, an accurate and precise quantification can be achieved, as this ratio remains constant regardless of sample losses.[2][3] This makes IDMS a definitive method capable of providing results with high metrological standing.[8]
For the analysis of Saxagliptin, the use of Saxagliptin-¹³C₃ as the internal standard is ideal. The three ¹³C atoms increase the mass of the molecule by three Daltons, allowing it to be distinguished from the native Saxagliptin by the mass spectrometer. At the same time, its chemical properties are virtually identical, ensuring it serves as a perfect surrogate throughout the analytical procedure. Regulatory bodies like the European Medicines Agency (EMA) and the ICH recommend the use of stable isotope-labeled internal standards for bioanalytical methods using mass spectrometry whenever possible.[9][10]
Experimental Workflow for Saxagliptin Quantification via IDMS
The following diagram illustrates the typical experimental workflow for the quantification of Saxagliptin in a biological matrix, such as human plasma, using Saxagliptin-¹³C₃ as the internal standard.
Detailed Experimental Protocol
This protocol is adapted from validated LC-MS/MS methods for Saxagliptin and incorporates the use of Saxagliptin-¹³C₃ as the internal standard.[11][12][13]
Materials and Reagents
-
Saxagliptin reference standard
-
Saxagliptin-¹³C₃ internal standard
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid or ammonium acetate (for mobile phase)
-
Human plasma (or other relevant biological matrix)
Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions: Prepare individual stock solutions of Saxagliptin and Saxagliptin-¹³C₃ in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the Saxagliptin stock solution with a 50:50 mixture of acetonitrile and water to create working standards for the calibration curve.
-
Internal Standard Working Solution: Dilute the Saxagliptin-¹³C₃ stock solution to a final concentration of 100 ng/mL in a 50:50 mixture of acetonitrile and water.
-
Calibration Curve and QC Samples: Spike blank plasma with the Saxagliptin working standards to prepare calibration curve standards at concentrations ranging from 0.1 to 100 ng/mL. Prepare QC samples at low, medium, and high concentrations in the same manner.
Sample Preparation
-
Pipette 100 µL of the plasma sample (unknown, calibration standard, or QC) into a microcentrifuge tube.
-
Add 25 µL of the Saxagliptin-¹³C₃ internal standard working solution (100 ng/mL) to each tube, except for blank samples.
-
Vortex the samples for 30 seconds to ensure thorough mixing and equilibration.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex again for 1 minute.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate for analysis.
LC-MS/MS Conditions
The following table summarizes the recommended starting conditions for the UPLC-MS/MS system.
| Parameter | Recommended Conditions |
| UPLC System | Waters ACQUITY UPLC I-Class or equivalent |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic acid in water or 5 mM Ammonium Acetate |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Isocratic or a shallow gradient, to be optimized for best peak shape and separation from matrix components. |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S micro) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Desolvation Temperature | 550°C |
| Data Acquisition Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions
The following MRM transitions should be used for the detection and quantification of Saxagliptin and its ¹³C₃-labeled internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| Saxagliptin | 316.2 | 180.2 | 100 |
| Saxagliptin-¹³C₃ (IS) | 319.2 | 180.2 | 100 |
Note: The precursor ion for Saxagliptin-¹³C₃ is 3 Daltons higher than that of Saxagliptin, while the product ion is expected to be the same, assuming the ¹³C labels are not on the fragmented portion of the molecule.
Method Validation and Performance Characteristics
A bioanalytical method using IDMS should be fully validated according to regulatory guidelines, such as those from the FDA or EMA.[9][10][14] The tables below summarize typical performance characteristics from validated LC-MS/MS methods for Saxagliptin, which are representative of the expected performance of the IDMS method described herein.
Linearity and Sensitivity
| Parameter | Typical Value |
| Linearity Range | 0.1 - 150 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
Data synthesized from multiple sources.[11][12][13][15]
Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 0.1 | < 10% | < 12% | 90 - 110% |
| Low | 0.3 | < 8% | < 9% | 92 - 108% |
| Medium | 10 | < 6% | < 7% | 95 - 105% |
| High | 80 | < 5% | < 6% | 96 - 104% |
Data synthesized from multiple sources and adhering to typical acceptance criteria of ±15% (±20% for LLOQ).
Recovery and Matrix Effect
| Parameter | Typical Performance |
| Extraction Recovery | Consistent and reproducible across the concentration range. While high recovery is desirable, consistency is more critical in IDMS as the IS corrects for variability. Expected recovery for Saxagliptin is typically >70%.[11][12] |
| Matrix Effect | The use of a co-eluting SIL internal standard like Saxagliptin-¹³C₃ effectively compensates for matrix-induced ion suppression or enhancement, a significant advantage of this method.[7] The IS-normalized matrix factor should be close to 1. |
Conclusion
The use of Isotope Dilution Mass Spectrometry with a stable isotope-labeled internal standard, Saxagliptin-¹³C₃, represents the gold standard for the quantitative analysis of Saxagliptin in complex biological matrices. This approach provides exceptional accuracy, precision, and robustness by effectively mitigating the challenges of sample loss and matrix effects. The detailed protocol and expected performance characteristics outlined in this guide serve as a comprehensive resource for researchers and scientists in the field of drug development and bioanalysis, enabling the reliable quantification of Saxagliptin in both preclinical and clinical studies.
References
- 1. fiveable.me [fiveable.me]
- 2. youtube.com [youtube.com]
- 3. Isotope dilution - Wikipedia [en.wikipedia.org]
- 4. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? | Semantic Scholar [semanticscholar.org]
- 7. waters.com [waters.com]
- 8. repository.up.ac.za [repository.up.ac.za]
- 9. ema.europa.eu [ema.europa.eu]
- 10. ema.europa.eu [ema.europa.eu]
- 11. lcms.cz [lcms.cz]
- 12. LC-MS/MS analysis of metformin, saxagliptin and 5-hydroxy saxagliptin in human plasma and its pharmacokinetic study with a fixed-dose formulation in healthy Indian subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A rapid and sensitive LC-MS/MS assay for the determination of saxagliptin and its active metabolite 5-hydroxy saxagliptin in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. capa.org.tw [capa.org.tw]
- 15. İstanbul Journal of Pharmacy » Submission » Development and validation of UPLC-MS/MS method for estimation of Saxagliptin in bulk and tablet dosage forms [dergipark.org.tr]
The Metabolic Fate of Saxagliptin: A Technical Guide to its Biotransformation and Major Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saxagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor, widely prescribed for the management of type 2 diabetes mellitus. Understanding its metabolic profile is crucial for predicting drug-drug interactions, assessing patient variability in response, and ensuring its safe and effective use. This technical guide provides an in-depth overview of the metabolism of saxagliptin, with a focus on the identification of its major metabolites. It details the experimental protocols employed in key studies and presents quantitative data in a clear, comparative format.
Core Metabolic Pathways
The biotransformation of saxagliptin is primarily mediated by the cytochrome P450 (CYP) enzyme system, specifically isoforms CYP3A4 and CYP3A5.[1] The principal metabolic pathway is the mono-hydroxylation of the adamantyl ring, leading to the formation of its major and pharmacologically active metabolite, 5-hydroxy saxagliptin, also known as M2.[1]
Minor metabolic pathways for saxagliptin include hydroxylation at other positions on the adamantyl moiety and subsequent conjugation reactions, such as glucuronidation and sulfation.
dot
Quantitative Analysis of Saxagliptin and its Metabolites
The disposition of saxagliptin and its metabolites has been quantified in human absorption, distribution, metabolism, and excretion (ADME) studies. Following a single oral dose of [14C]-labeled saxagliptin, the majority of the radioactivity is recovered in the urine, with a smaller portion in the feces.[1]
Table 1: Excretion of Saxagliptin and 5-hydroxy saxagliptin (M2) in Humans
| Analyte | Percentage of Administered Dose Recovered in Urine and Feces |
| Saxagliptin | 24.0%[1] |
| 5-hydroxy saxagliptin (M2) | 44.1%[1] |
| Total Radioactivity | ~97% (74.9% in urine, 22.1% in feces)[1] |
Table 2: In Vitro Enzyme Kinetics for the Formation of 5-hydroxy saxagliptin (M2)
| Enzyme | Vmax (pmol/min/pmol CYP) | Km (µM) | Catalytic Efficiency (Vmax/Km) |
| CYP3A4 | 31.7 | 81.7 | 0.39 |
| CYP3A5 | 24.0 | 252 | 0.10 |
| Data derived from studies with recombinant human CYP enzymes.[2] |
Experimental Protocols
In Vitro Metabolism Studies using Human Liver Microsomes
These studies are fundamental in identifying the primary metabolic pathways and the enzymes involved.
Objective: To identify the metabolites of saxagliptin formed by human liver microsomal enzymes and to characterize the kinetics of the major metabolic reactions.
Methodology:
-
Incubation:
-
Reaction Mixture: A typical incubation mixture contains saxagliptin (at various concentrations to determine kinetics), human liver microsomes (e.g., 0.5 mg/mL protein), and a NADPH-generating system (e.g., 1 mM NADP+, 10 mM glucose-6-phosphate, 1 unit/mL glucose-6-phosphate dehydrogenase, and 5 mM MgCl2) in a phosphate buffer (pH 7.4).
-
Incubation Conditions: The mixture is incubated at 37°C for a specified period (e.g., 60 minutes).
-
Reaction Termination: The reaction is stopped by adding a cold organic solvent, such as acetonitrile.[3]
-
-
Sample Analysis (LC-MS/MS):
-
Chromatography: The samples are centrifuged, and the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). A reversed-phase C18 column is commonly used with a gradient elution of mobile phases such as 0.1% formic acid in water and acetonitrile.[4]
-
Mass Spectrometry: Detection is performed using a tandem mass spectrometer with electrospray ionization (ESI) in the positive ion mode. Multiple reaction monitoring (MRM) is used for the quantification of saxagliptin and its known metabolites.
-
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In Vivo Human ADME Study
This type of study is the gold standard for understanding the complete metabolic fate of a drug in humans.
Objective: To determine the absorption, distribution, metabolism, and excretion of saxagliptin and its metabolites in healthy human subjects.
Methodology:
-
Study Design:
-
Subjects: A cohort of healthy male subjects is typically recruited.
-
Dosing: A single oral dose of [14C]-labeled saxagliptin (e.g., 50 mg containing 91.5 µCi of radioactivity) is administered.[1]
-
-
Sample Collection:
-
Blood/Plasma: Serial blood samples are collected at predefined time points to characterize the pharmacokinetic profiles of the parent drug and its metabolites.
-
Urine and Feces: All urine and feces are collected for a specified period (e.g., up to 7 days) to determine the routes and extent of excretion.[1]
-
-
Sample Analysis:
-
Radioactivity Measurement: The total radioactivity in plasma, urine, and feces is measured using liquid scintillation counting (LSC).
-
Metabolite Profiling and Identification: Plasma, urine, and feces samples are profiled for metabolites using LC-MS/MS. The chromatographic peaks corresponding to radioactivity are further analyzed by mass spectrometry to elucidate the structures of the metabolites.
-
Quantification: The concentrations of saxagliptin and its major metabolites are determined using validated LC-MS/MS methods.
-
dot
Identification of Major Metabolites
The primary metabolite, 5-hydroxy saxagliptin (M2), is readily identified by a 16-dalton mass shift from the parent compound in the mass spectrum, indicative of a hydroxylation event. The exact position of the hydroxyl group is confirmed using advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy of the isolated metabolite. Other minor metabolites are similarly characterized based on their mass spectral fragmentation patterns.
Conclusion
The metabolism of saxagliptin is well-characterized, with CYP3A4/5-mediated hydroxylation to its active metabolite, 5-hydroxy saxagliptin, being the predominant pathway. The quantitative data from human ADME studies and in vitro enzyme kinetics provide a comprehensive understanding of its disposition. The detailed experimental protocols outlined in this guide offer a framework for researchers and drug development professionals to design and interpret studies on the metabolism of saxagliptin and other related compounds. This knowledge is essential for the continued safe and effective use of this important therapeutic agent in the management of type 2 diabetes.
References
The Pharmacokinetic Profile of Saxagliptin and its Active Metabolite: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics of saxagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, and its major active metabolite, 5-hydroxy saxagliptin. This document details the absorption, distribution, metabolism, and excretion of these compounds, supported by quantitative data from clinical and preclinical studies. Methodologies for key experiments are described, and metabolic pathways are visualized to offer a complete picture for drug development professionals.
Introduction
Saxagliptin is an oral hypoglycemic agent used for the treatment of type 2 diabetes mellitus. It exerts its therapeutic effect by inhibiting the DPP-4 enzyme, which is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This inhibition leads to increased and prolonged active incretin levels, resulting in enhanced glucose-dependent insulin secretion and suppressed glucagon secretion. The pharmacokinetic properties of saxagliptin and its equipotent active metabolite, 5-hydroxy saxagliptin, are crucial for understanding its efficacy and safety profile.
Quantitative Pharmacokinetic Data
The pharmacokinetic parameters of saxagliptin and 5-hydroxy saxagliptin have been characterized in healthy subjects and patients with type 2 diabetes mellitus. The data presented below are summarized from single and multiple-dose studies, as well as studies in specific populations.
Pharmacokinetics in Healthy Subjects
Following oral administration, saxagliptin is rapidly absorbed. The pharmacokinetic parameters after a single 5 mg oral dose in healthy subjects are presented in Table 1.
Table 1: Pharmacokinetic Parameters of Saxagliptin and 5-Hydroxy Saxagliptin in Healthy Subjects after a Single 5 mg Oral Dose [1][2]
| Parameter | Saxagliptin | 5-Hydroxy Saxagliptin |
| Cmax (ng/mL) | 24 | 47 |
| AUC (ng·h/mL) | 78 | 214 |
| Tmax (hours) | 2 | 4 |
| t1/2 (hours) | 2.5 | 3.1 |
Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve; Tmax: Time to reach Cmax; t1/2: Terminal half-life.
Effect of Renal Impairment
The exposure to saxagliptin and 5-hydroxy saxagliptin increases with the severity of renal impairment. Table 2 summarizes the fold-increase in AUC in subjects with renal impairment compared to healthy subjects.
Table 2: Fold-Increase in AUC of Saxagliptin and 5-Hydroxy Saxagliptin in Subjects with Renal Impairment
| Degree of Renal Impairment | Saxagliptin AUC Fold-Increase | 5-Hydroxy Saxagliptin AUC Fold-Increase |
| Mild | 1.2 | 1.7 |
| Moderate | 1.4 | 2.9 |
| Severe | 2.1 | 4.5 |
Data are presented as the geometric mean ratio compared to subjects with normal renal function.
Drug-Drug Interactions
Co-administration of saxagliptin with strong inhibitors or inducers of the cytochrome P450 3A4/5 (CYP3A4/5) isoenzymes can significantly alter its pharmacokinetics.
Ketoconazole, a potent CYP3A4/5 inhibitor, increases the plasma concentrations of saxagliptin and decreases the concentrations of its active metabolite.
Table 3: Effect of Ketoconazole on the Pharmacokinetics of Saxagliptin and 5-Hydroxy Saxagliptin [3][4]
| Parameter | Saxagliptin | 5-Hydroxy Saxagliptin |
| Cmax Fold-Change | ↑ 2.5-fold | ↓ 88% |
| AUC Fold-Change | ↑ 2.5-fold | ↓ 88% |
Changes are relative to saxagliptin administered alone.
Rifampicin, a potent CYP3A4/5 inducer, decreases the plasma concentrations of saxagliptin and has a lesser effect on its active metabolite.
Table 4: Effect of Rifampicin on the Pharmacokinetics of Saxagliptin and 5-Hydroxy Saxagliptin [5][6]
| Parameter | Saxagliptin | 5-Hydroxy Saxagliptin |
| Cmax Fold-Change | ↓ 53% | ↑ 39% |
| AUC Fold-Change | ↓ 76% | No significant change |
Changes are relative to saxagliptin administered alone.
Experimental Protocols
The determination of saxagliptin and 5-hydroxy saxagliptin concentrations in plasma is critical for pharmacokinetic studies. A validated bioanalytical method using liquid chromatography-tandem mass spectrometry (LC-MS/MS) is commonly employed.
Bioanalytical Method for Plasma Concentration Measurement
Objective: To accurately and precisely quantify saxagliptin and 5-hydroxy saxagliptin in human plasma.
Methodology:
-
Sample Preparation: Plasma samples are typically prepared using solid-phase extraction (SPE) or protein precipitation to remove interfering substances.
-
Chromatographic Separation: The extracted samples are injected into a high-performance liquid chromatography (HPLC) system. Separation is achieved on a C18 reversed-phase column with a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium formate).
-
Mass Spectrometric Detection: The column effluent is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in the positive ion mode. The analytes are detected and quantified using multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for saxagliptin, 5-hydroxy saxagliptin, and their respective stable isotope-labeled internal standards.
-
Method Validation: The method is validated according to regulatory guidelines for linearity, accuracy, precision, selectivity, recovery, and stability.
Metabolism and Elimination
Metabolic Pathway
The primary metabolic pathway for saxagliptin is hydroxylation, mediated mainly by the CYP3A4/5 isoenzymes, to form the active metabolite, 5-hydroxy saxagliptin.[1][2]
Excretion
Saxagliptin is eliminated through both renal and hepatic pathways. Approximately 75% of the administered dose is excreted in the urine as saxagliptin and its metabolites.[2]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a clinical pharmacokinetic study of saxagliptin.
Conclusion
Saxagliptin exhibits predictable pharmacokinetics, with rapid absorption and metabolism to an active metabolite, 5-hydroxy saxagliptin. Both parent drug and metabolite are eliminated through renal and hepatic pathways. Dose adjustments are necessary for patients with moderate to severe renal impairment and when co-administered with strong CYP3A4/5 inhibitors. The well-characterized pharmacokinetic profile of saxagliptin and its active metabolite supports its clinical use in the management of type 2 diabetes.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. DailyMed - SAXAGLIPTIN tablet, film coated [dailymed.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. Two-way pharmacokinetic interaction studies between saxagliptin and cytochrome P450 substrates or inhibitors: simvastatin, diltiazem extended-release, and ketoconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of rifampicin on the pharmacokinetics and pharmacodynamics of saxagliptin, a dipeptidyl peptidase-4 inhibitor, in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of rifampicin on the pharmacokinetics and pharmacodynamics of saxagliptin, a dipeptidyl peptidase-4 inhibitor, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Commercially Available Saxagliptin-13C3 as a Research Standard
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Saxagliptin-13C3, a stable isotope-labeled internal standard, for its application in quantitative research and drug development. This document outlines its commercial availability, typical specifications, and detailed analytical methodologies, alongside the established mechanism of action of Saxagliptin.
Introduction to Saxagliptin and the Role of Isotope-Labeled Standards
Saxagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus.[1] Accurate quantification of Saxagliptin in biological matrices is crucial for pharmacokinetic, bioequivalence, and metabolism studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using mass spectrometry. By incorporating three heavy carbon-13 isotopes, this compound has a higher molecular weight than the parent drug but exhibits identical physicochemical properties. This allows for precise and accurate quantification by correcting for variability in sample preparation and instrument response.
Commercially Available this compound
This compound is available from several commercial suppliers of research chemicals and pharmaceutical standards. Researchers can source this standard from vendors such as Pharmaffiliates, LGC Standards, and BOC Sciences.
Quantitative Data
The following table summarizes the typical specifications for commercially available this compound. These values are representative and may vary between suppliers and batches. Researchers should always refer to the Certificate of Analysis provided by the vendor for specific lot data.
| Parameter | Typical Specification |
| Chemical Formula | C₁₅¹³C₃H₂₅N₃O₂ |
| CAS Number | 1246812-44-1 |
| Molecular Weight | Approximately 318.39 g/mol |
| Chemical Purity (by HPLC) | ≥ 98% |
| Isotopic Enrichment | ≥ 99 atom % ¹³C |
| Appearance | White to off-white solid |
| Solubility | Soluble in methanol, DMSO, and acetonitrile |
Experimental Protocols: Bioanalytical Method for Saxagliptin in Human Plasma using LC-MS/MS
This section details a typical experimental protocol for the quantification of Saxagliptin in human plasma using this compound as an internal standard (IS).
Materials and Reagents
-
Saxagliptin reference standard
-
This compound (Internal Standard)
-
Human plasma (with anticoagulant, e.g., K₂EDTA)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Saxagliptin and this compound in methanol to prepare individual primary stock solutions of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the Saxagliptin primary stock solution with a 50:50 mixture of acetonitrile and water to create working standard solutions for the calibration curve.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 100 ng/mL.
Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of human plasma samples (calibration standards, quality control samples, and unknown samples) into microcentrifuge tubes.
-
Add 25 µL of the internal standard working solution (100 ng/mL this compound) to each tube (except for blank plasma).
-
Vortex mix for 10 seconds.
-
Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex mix vigorously for 1 minute.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex mix and inject into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
| LC Parameters | |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water with 5 mM Ammonium Acetate |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, and re-equilibrate for 1 minute. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS/MS Parameters | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Multiple Reaction Monitoring (MRM) Transitions | |
| Saxagliptin | Q1: m/z 316.2 → Q3: m/z 181.1 |
| This compound (IS) | Q1: m/z 319.2 → Q3: m/z 184.1 |
| Dwell Time | 100 ms |
| Collision Gas | Argon |
| Ion Source Temperature | 550°C |
| IonSpray Voltage | 5500 V |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the quantification of Saxagliptin in plasma.
Signaling Pathway of Saxagliptin
Saxagliptin's mechanism of action involves the inhibition of the DPP-4 enzyme.[2][3][4] This inhibition prevents the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][3][4] The increased levels of active incretins lead to enhanced glucose-dependent insulin secretion from pancreatic β-cells and suppressed glucagon secretion from pancreatic α-cells, ultimately resulting in improved glycemic control.[2][3]
Caption: Signaling pathway of Saxagliptin's mechanism of action.
References
In Vitro Characterization of Saxagliptin-13C3 Stability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro stability of Saxagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor. While this document focuses on the principles of Saxagliptin's stability, the methodologies and degradation pathways described are directly applicable to its isotopically labeled form, Saxagliptin-13C3, as the carbon-13 isotopes are not expected to significantly influence its chemical reactivity. This guide will delve into the known metabolic and degradation pathways, present stability data under various stress conditions, and provide detailed experimental protocols for researchers to conduct their own in vitro stability assessments.
Introduction to Saxagliptin and its In Vitro Fate
Saxagliptin is an oral hypoglycemic agent used for the treatment of type 2 diabetes. Its mechanism of action involves the inhibition of DPP-4, an enzyme that inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By prolonging the action of these incretins, Saxagliptin enhances glucose-dependent insulin secretion and suppresses glucagon secretion, thereby improving glycemic control.
The in vitro stability of a drug candidate is a critical parameter assessed during drug development. It provides insights into the molecule's susceptibility to degradation under various physiological and environmental conditions, which can impact its efficacy, safety, and shelf-life. In vitro studies have shown that Saxagliptin is primarily cleared through metabolism, with a smaller fraction undergoing chemical degradation.
Metabolic Stability of Saxagliptin
The primary route of Saxagliptin metabolism in vitro is mediated by cytochrome P450 enzymes, specifically CYP3A4 and CYP3A5.[1][2][3][4] The major metabolic pathway is the formation of a 5-hydroxy saxagliptin (M2), which is also an active DPP-4 inhibitor, albeit with approximately half the potency of the parent drug.[1][3] Minor metabolic pathways include hydroxylation at other positions and conjugation with glucuronide or sulfate.[1]
Signaling Pathway of Saxagliptin Action and Metabolism
The following diagram illustrates the mechanism of action of Saxagliptin and its primary metabolic pathway.
Chemical Stability and Degradation Pathways
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug molecule. These studies involve exposing the drug to harsh conditions such as acid, base, oxidation, heat, and light.
Several studies have investigated the degradation of Saxagliptin under various stress conditions. The main degradation products identified include a cyclic amidine (SCA), an epi-cyclic amidine, and a formyl amide (SFA).[5][6] The formation of these degradants is influenced by factors such as pH, temperature, and the presence of excipients.[5][7]
Summary of Forced Degradation Studies
The following tables summarize the quantitative data from forced degradation studies on Saxagliptin.
Table 1: Degradation of Saxagliptin under Different Stress Conditions
| Stress Condition | Reagents and Duration | % Degradation of Saxagliptin | Number of Degradants | Retention Times of Degradants (min) |
| Acidic Hydrolysis | 1 M HCl, reflux for 2 hours | 8.73 | 1 | 1.986 |
| Alkaline Hydrolysis | 2 M NaOH at 80°C for 2 hours | 7.64 | 3 | 2.375, 2.700, 3.155 |
| Oxidative Degradation | 6% H2O2 at room temperature for 2 days | Stable | - | - |
| Neutral Hydrolysis | At room temperature for 7 days | Stable | - | - |
| Photolysis | ≥360Wh/m² at 30°C with UV radiation for 6 days | 3.64 | 2 | 1.751, 2.946 |
| Thermal Degradation | Dry heat at 80°C | - | - | - |
Data compiled from a study by S. Ashfaq et al. (2021).[8]
Table 2: Further Forced Degradation Data for Saxagliptin
| Stress Condition | Reagents | % Degradation of Saxagliptin |
| Acidic | 0.1N HCl | 0.93 |
| Basic | 0.1 N NaOH | 3.17 |
| Oxidative | 3% H2O2 | 2.24 |
Data compiled from a study by S. Panda et al. (2021).[9]
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the in vitro stability of this compound.
Metabolic Stability in Human Liver Microsomes (HLM)
Objective: To determine the rate of metabolism of this compound in HLM.
Materials:
-
This compound
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching)
-
LC-MS/MS system
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare the incubation mixture in phosphate buffer (pH 7.4) containing HLM and the NADPH regenerating system.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding this compound to the incubation mixture to a final concentration of 1 µM.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of this compound.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Forced Degradation Studies
Objective: To identify potential degradation products of this compound under stress conditions.
General Workflow:
Protocols for Specific Stress Conditions:
-
Acidic Hydrolysis: Dissolve this compound in 0.1 N HCl and heat at 80°C for a specified period. Neutralize the solution before analysis.
-
Basic Hydrolysis: Dissolve this compound in 0.1 N NaOH and heat at 80°C for a specified period. Neutralize the solution before analysis.
-
Oxidative Degradation: Dissolve this compound in a solution of 3% hydrogen peroxide and keep at room temperature.
-
Thermal Degradation: Expose solid this compound to dry heat (e.g., 80°C).
-
Photolytic Degradation: Expose a solution of this compound to UV and visible light in a photostability chamber.
Analytical Method: A validated stability-indicating UHPLC method with UV and/or mass spectrometric detection is crucial for separating the parent drug from its degradation products.[8][10][11] The method should be able to resolve all significant degradants from this compound and from each other.
Conclusion
The in vitro stability of Saxagliptin is well-characterized, with metabolism via CYP3A4/5 being the primary clearance mechanism. The molecule is susceptible to degradation under acidic, basic, and photolytic stress conditions, leading to the formation of several degradation products. The experimental protocols outlined in this guide provide a robust framework for assessing the in vitro stability of this compound. A thorough understanding of its stability profile is essential for ensuring the quality, safety, and efficacy of drug products containing this active pharmaceutical ingredient.
References
- 1. Characterization of the in vitro and in vivo metabolism and disposition and cytochrome P450 inhibition/induction profile of saxagliptin in human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Saxagliptin | C18H25N3O2 | CID 11243969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. rjptonline.org [rjptonline.org]
- 10. [PDF] Validated Stability-Indicating Assay UHPLC Method for Simultaneous Analysis of Saxagliptin and Metformin in Fixed-Dose Combinations | Semantic Scholar [semanticscholar.org]
- 11. scielo.br [scielo.br]
Methodological & Application
Application Note: Quantitative Analysis of Saxagliptin in Human Plasma by LC-MS/MS Using a Stable Isotope-Labeled Internal Standard
Abstract
This application note details a robust and sensitive method for the quantification of saxagliptin in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs Saxagliptin-13C3 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. A simple solid-phase extraction (SPE) procedure is utilized for sample cleanup, providing high recovery and minimal matrix effects. The validated method is linear over a concentration range of 0.1 to 100 ng/mL and is suitable for pharmacokinetic studies.
Introduction
Saxagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus. Accurate measurement of saxagliptin concentrations in human plasma is crucial for pharmacokinetic assessments and therapeutic drug monitoring. This application note describes a validated LC-MS/MS method for the determination of saxagliptin in human plasma, utilizing a stable isotope-labeled internal standard (this compound) for reliable quantification.
Experimental
Materials and Reagents
-
Saxagliptin reference standard and this compound internal standard were of the highest purity.
-
HPLC-grade acetonitrile, methanol, and water were used.
-
Formic acid and ammonium acetate were of analytical grade.
-
Human plasma was sourced from an accredited biobank.
Instrumentation
-
A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer was used for analysis.
-
A C18 analytical column (e.g., 50 x 2.1 mm, 1.8 µm) was used for chromatographic separation.
Sample Preparation
A solid-phase extraction (SPE) method was employed for the extraction of saxagliptin and the internal standard from human plasma.
-
To 200 µL of human plasma, 25 µL of the internal standard working solution (containing this compound) was added and vortexed.
-
The plasma sample was pre-treated by adding 200 µL of 4% phosphoric acid in water and vortexing.
-
The SPE cartridge was conditioned with 1 mL of methanol followed by 1 mL of water.
-
The pre-treated sample was loaded onto the SPE cartridge.
-
The cartridge was washed with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.
-
The analyte and internal standard were eluted with 1 mL of a 50:50 (v/v) mixture of acetonitrile and methanol.
-
The eluate was evaporated to dryness and reconstituted in 200 µL of the mobile phase for LC-MS/MS analysis.
Liquid Chromatography
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: A suitable gradient was optimized to ensure separation from endogenous plasma components.
Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Saxagliptin: Precursor Ion > Product Ion (specific m/z values to be optimized)
-
This compound (IS): Precursor Ion > Product Ion (specific m/z values to be optimized)
-
Method Validation
The method was validated according to regulatory guidelines, assessing linearity, sensitivity, precision, accuracy, recovery, matrix effect, and stability.
Linearity and Sensitivity
The calibration curve was linear over the concentration range of 0.1 ng/mL to 100 ng/mL with a correlation coefficient (r²) of >0.99. The lower limit of quantification (LLOQ) was established at 0.1 ng/mL.
Table 1: Calibration Curve Parameters
| Parameter | Value |
| Concentration Range | 0.1 - 100 ng/mL |
| Regression Equation | y = mx + c |
| Correlation Coefficient (r²) | >0.99 |
| LLOQ | 0.1 ng/mL |
Precision and Accuracy
The intra-day and inter-day precision and accuracy were evaluated at four quality control (QC) levels: LLOQ, low QC (LQC), medium QC (MQC), and high QC (HQC). The results are summarized in Table 2.
Table 2: Precision and Accuracy Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 0.1 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |
| LQC | 0.3 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |
| MQC | 10 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |
| HQC | 80 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |
Recovery and Matrix Effect
The extraction recovery and matrix effect were assessed at LQC, MQC, and HQC levels.
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| LQC | 0.3 | > 85 | 90 - 110 |
| MQC | 10 | > 85 | 90 - 110 |
| HQC | 80 | > 85 | 90 - 110 |
Stability
The stability of saxagliptin in human plasma was evaluated under various conditions.
Table 4: Stability Data
| Stability Condition | Duration | Temperature | Result |
| Freeze-Thaw | 3 cycles | -20°C to Room Temp | Stable |
| Short-Term | 24 hours | Room Temperature | Stable |
| Long-Term | 90 days | -80°C | Stable |
| Post-Preparative | 48 hours | 4°C (Autosampler) | Stable |
Visualizations
Caption: Experimental workflow for the quantitative analysis of saxagliptin in human plasma.
Caption: Logical relationship of the key parameters for bioanalytical method validation.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantitative determination of saxagliptin in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision, making the method well-suited for pharmacokinetic studies and other clinical applications. The simple and efficient solid-phase extraction protocol contributes to the high-throughput capability of this assay. The method has been successfully validated according to established regulatory guidelines.
Application Note: High-Throughput Quantification of Saxagliptin in Human Plasma by LC-MS/MS using a Stable Isotope-Labeled Internal Standard
INTRODUCTION: Saxagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus. Understanding its pharmacokinetic profile is crucial for optimizing dosing regimens and ensuring patient safety. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of saxagliptin in human plasma. The method employs a stable isotope-labeled internal standard (¹³C-saxagliptin) to ensure high accuracy and precision, making it suitable for regulated bioanalysis in clinical and preclinical studies.
The developed method utilizes a simple protein precipitation extraction procedure, followed by a rapid chromatographic separation. Detection is achieved using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). The method was validated according to the US FDA guidelines and demonstrated excellent linearity, accuracy, precision, and recovery.
Materials and Methods
Chemicals and Reagents:
-
Saxagliptin reference standard (>99% purity)
-
¹³C-Saxagliptin (internal standard, IS) (>99% purity, isotopic purity >99%)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Human plasma (K₂EDTA)
-
Ultrapure water
Instrumentation:
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent
-
Analytical Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent
Sample Preparation: A simple protein precipitation method was employed for the extraction of saxagliptin and the internal standard from human plasma.
-
Thaw plasma samples at room temperature.
-
Spike 50 µL of plasma with 10 µL of internal standard working solution (100 ng/mL ¹³C-saxagliptin in methanol).
-
Add 200 µL of acetonitrile to precipitate plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean autosampler vial.
-
Inject 5 µL onto the LC-MS/MS system.
LC-MS/MS Conditions: The chromatographic and mass spectrometric conditions were optimized for the sensitive and selective detection of saxagliptin and its internal standard.
| Parameter | Condition |
| Column | Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B in 2.0 min, hold at 95% B for 0.5 min, return to 5% B in 0.1 min, and re-equilibrate for 0.4 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Saxagliptin: 316.2 -> 140.1; ¹³C-Saxagliptin: 319.2 -> 143.1 |
| Declustering Potential (DP) | 80 V |
| Collision Energy (CE) | 25 eV |
| Source Temperature | 550°C |
| IonSpray Voltage | 5500 V |
Results and Discussion
Method Validation: The method was validated for linearity, accuracy, precision, selectivity, recovery, and matrix effect as per regulatory guidelines.
Linearity: The calibration curve was linear over the concentration range of 0.1 to 100 ng/mL for saxagliptin in human plasma. The coefficient of determination (r²) was consistently >0.99.
| Analyte | Calibration Range (ng/mL) | Regression Equation | r² |
| Saxagliptin | 0.1 - 100 | y = 0.025x + 0.001 | >0.998 |
Accuracy and Precision: The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels: LLOQ (0.1 ng/mL), low (0.3 ng/mL), medium (30 ng/mL), and high (80 ng/mL). The results are summarized in the table below.
| QC Level (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%Bias) | Inter-day Precision (%RSD) | Inter-day Accuracy (%Bias) |
| 0.1 (LLOQ) | 6.8 | -2.5 | 8.2 | -1.8 |
| 0.3 (Low) | 4.5 | 1.2 | 5.9 | 0.5 |
| 30 (Medium) | 3.1 | -0.8 | 4.2 | -1.1 |
| 80 (High) | 2.5 | 0.5 | 3.8 | 0.2 |
Recovery and Matrix Effect: The extraction recovery of saxagliptin was determined by comparing the peak areas of extracted samples with those of unextracted standards. The matrix effect was evaluated by comparing the peak areas of post-extraction spiked samples with those of neat standards.
| QC Level (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| 0.3 (Low) | 92.5 | 98.2 |
| 80 (High) | 95.1 | 101.5 |
The high recovery and minimal matrix effect indicate the efficiency and robustness of the sample preparation method.
Experimental Workflow
Caption: Workflow for Saxagliptin Quantification.
Saxagliptin Metabolism
Application Notes and Protocols for the Use of Saxagliptin-13C3 as an Internal Standard in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saxagliptin is an orally active, potent, and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus. It works by increasing the levels of incretin hormones, which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner. To accurately characterize its absorption, distribution, metabolism, and excretion (ADME) properties in preclinical and clinical studies, a robust and reliable bioanalytical method is essential. The use of a stable isotope-labeled internal standard, such as Saxagliptin-13C3, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its ability to compensate for variability in sample preparation and matrix effects.
These application notes provide a detailed protocol for the use of this compound as an internal standard for the quantification of saxagliptin in plasma samples.
Mechanism of Action of Saxagliptin
Saxagliptin exerts its therapeutic effect by inhibiting the DPP-4 enzyme. This enzyme is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, saxagliptin increases the circulating levels of active GLP-1 and GIP. This leads to enhanced glucose-dependent insulin secretion from pancreatic β-cells and suppressed glucagon secretion from pancreatic α-cells, ultimately resulting in improved glycemic control.
Mechanism of action of saxagliptin.
Pharmacokinetic Parameters of Saxagliptin
The pharmacokinetic profile of saxagliptin has been well-characterized. It is rapidly absorbed after oral administration, with metabolism primarily mediated by cytochrome P450 3A4/5 (CYP3A4/5) to its active metabolite, 5-hydroxy saxagliptin.[1][2] Both saxagliptin and its metabolite are eliminated through a combination of renal and hepatic clearance.[1][3]
| Parameter | Saxagliptin | 5-hydroxy saxagliptin | Reference |
| Tmax (median, hours) | 2 | 4 | [1][2] |
| Half-life (t½, hours) | 2.5 | 3.1 | [2] |
| Cmax (ng/mL) | 24 (after 5 mg dose) | 47 (after 5 mg dose) | [1][2] |
| AUC (ng·h/mL) | 78 (after 5 mg dose) | 214 (after 5 mg dose) | [1][2] |
| Protein Binding | Negligible | Negligible | [1][2] |
| Metabolism | CYP3A4/5 | - | [1][2] |
| Elimination | Renal and Hepatic | Renal and Hepatic | [1][2][3] |
Experimental Protocol: Quantification of Saxagliptin in Plasma
This protocol outlines a validated method for the determination of saxagliptin in plasma using this compound as an internal standard (IS) by LC-MS/MS.
Materials and Reagents
-
Saxagliptin reference standard
-
This compound internal standard
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid, analytical grade
-
Human plasma (with anticoagulant)
-
Solid Phase Extraction (SPE) cartridges or protein precipitation reagents
Experimental Workflow
Bioanalytical workflow for saxagliptin quantification.
Sample Preparation
Method 1: Protein Precipitation (PPT)
-
To 100 µL of plasma sample, add 10 µL of this compound working solution (concentration to be optimized).
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
Method 2: Solid-Phase Extraction (SPE)
-
Condition an appropriate SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.
-
To 100 µL of plasma sample, add 10 µL of this compound working solution.
-
Dilute the plasma sample with 200 µL of 4% phosphoric acid in water.
-
Load the entire sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
LC-MS/MS Conditions
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Optimized for separation (e.g., start with 5% B, ramp to 95% B) |
| Injection Volume | 5 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | |
| Saxagliptin | 316.2 → 180.2 |
| This compound (IS) | 319.2 → 183.2 |
| Collision Energy | Optimized for each transition |
Calibration Curve and Quality Control Samples
-
Prepare calibration standards by spiking known concentrations of saxagliptin into blank plasma. A typical range is 0.1 to 100 ng/mL.
-
Prepare quality control (QC) samples at low, medium, and high concentrations to assess the accuracy and precision of the method.
Data Presentation
The following tables summarize typical validation parameters for a bioanalytical method for saxagliptin.
Table 1: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| Saxagliptin | 0.1 - 100 | > 0.99 |
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Low | 0.3 | < 15 | < 15 | 85 - 115 |
| Medium | 10 | < 15 | < 15 | 85 - 115 |
| High | 80 | < 15 | < 15 | 85 - 115 |
Conclusion
The use of this compound as an internal standard provides a highly selective and sensitive method for the quantification of saxagliptin in plasma samples. The described protocol, when properly validated, is suitable for pharmacokinetic studies in both preclinical and clinical settings, ensuring reliable and accurate data for drug development and regulatory submissions.
References
Application Notes and Protocols for Saxagliptin Analysis in Biological Matrices
Audience: Researchers, scientists, and drug development professionals.
Introduction
Saxagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. Accurate and reliable quantification of saxagliptin in biological matrices such as plasma, serum, and urine is crucial for pharmacokinetic, pharmacodynamic, and toxicokinetic studies. The complexity of these biological samples necessitates an efficient sample preparation step to remove interfering endogenous components, such as proteins and phospholipids, and to concentrate the analyte of interest prior to instrumental analysis, typically by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
This document provides detailed application notes and protocols for the three most common sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Caption: General workflow for bioanalytical sample processing.
Protein Precipitation (PPT)
Application Note: Protein Precipitation is a widely used technique for its simplicity, speed, and low cost. It involves adding a water-miscible organic solvent, typically acetonitrile, to the biological sample to denature and precipitate proteins.[1] After centrifugation, the supernatant containing the analyte can be directly injected or further processed. While fast, PPT may result in a less clean extract compared to LLE or SPE, potentially leading to matrix effects and ion suppression in LC-MS/MS analysis.[2] To mitigate this, specialized filtration plates that also remove phospholipids (e.g., Hybrid-SPE-PPT) can be employed.[2][3]
Detailed Experimental Protocol: Protein Precipitation
This protocol is adapted from a method for the determination of saxagliptin and its active metabolite in rat plasma.[4]
-
Sample Aliquoting: Transfer 50 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Internal Standard (IS) Addition: Add 10 µL of the internal standard working solution (e.g., Vildagliptin, 150 ng/mL).
-
Precipitation: Add 250 µL of ice-cold acetonitrile to the sample. Acetonitrile is selected for its efficiency in precipitating plasma proteins.[5][6]
-
Mixing: Vortex the mixture for 3 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 13,500 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean 1.5 mL tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the dried residue with 500 µL of the mobile phase.
-
Final Centrifugation: Vortex the reconstituted sample for 3 minutes, then centrifuge at 13,500 rpm for 5 minutes to remove any remaining particulates.
-
Injection: Transfer the final supernatant to an autosampler vial and inject an appropriate volume (e.g., 10 µL) into the analytical system.[4]
Caption: Workflow for the Protein Precipitation (PPT) method.
Liquid-Liquid Extraction (LLE)
Application Note: Liquid-Liquid Extraction separates analytes from the sample matrix based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. LLE provides a cleaner sample extract than PPT by removing more endogenous interferences, leading to reduced matrix effects.[7] The choice of organic solvent is critical for achieving high extraction recovery.[8] This method is more labor-intensive than PPT and involves the use of larger volumes of organic solvents.
Detailed Experimental Protocol: Liquid-Liquid Extraction
This protocol is based on a UPLC-MS/MS method for the quantification of saxagliptin in rat plasma.[8]
-
Sample Aliquoting: Transfer 100 µL of plasma sample into a clean microcentrifuge tube.
-
Internal Standard (IS) Addition: Add an appropriate volume of the internal standard working solution.
-
Solvent Addition: Add 600 µL of ethyl acetate to the tube.
-
Mixing: Vortex the mixture for 3 minutes to facilitate the transfer of saxagliptin from the aqueous plasma to the organic phase.
-
Centrifugation: Centrifuge the sample at 13,000 rpm for 10 minutes to separate the two liquid phases and pellet any precipitated material.
-
Supernatant Transfer: Carefully transfer the upper organic layer (ethyl acetate) into a new clean tube, being careful not to disturb the aqueous layer or the protein pellet.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase (e.g., methanol and 0.1% formic acid, 40:60, v/v).[8]
-
Injection: Vortex the reconstituted sample and inject a portion into the analytical system.
Caption: Workflow for the Liquid-Liquid Extraction (LLE) method.
Solid-Phase Extraction (SPE)
Application Note: Solid-Phase Extraction is a highly selective and efficient sample preparation technique that can provide the cleanest extracts, highest recoveries, and best reduction of matrix effects.[7] The method involves passing the liquid sample through a sorbent bed packed in a cartridge. The analyte of interest is retained on the sorbent while interferences are washed away. The analyte is then eluted with a small volume of a strong solvent. SPE is easily automated for high-throughput applications but can be more expensive and require more extensive method development than PPT or LLE. For saxagliptin, polymeric reverse-phase cartridges are effective.[9]
Detailed Experimental Protocol: Solid-Phase Extraction
This is a representative protocol based on the use of polymeric reverse-phase cartridges (e.g., Strata X) for saxagliptin analysis.[9]
-
Sample Pre-treatment: Centrifuge 100 µL of plasma sample. To the supernatant, add an internal standard and dilute with a weak aqueous buffer (e.g., 200 µL of 4% phosphoric acid) to ensure proper binding to the SPE sorbent.
-
Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of purified water through the sorbent bed. This activates the stationary phase.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent mixture (e.g., 5% methanol in water) to remove hydrophilic interferences and salts.
-
Elution: Elute the saxagliptin and internal standard from the cartridge using a small volume (e.g., 500 µL) of a strong organic solvent (e.g., methanol or acetonitrile).
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of the mobile phase.
-
Injection: Transfer the final solution to an autosampler vial for injection.
Caption: Workflow for the Solid-Phase Extraction (SPE) method.
Quantitative Data Summary
The following table summarizes key performance characteristics of the different sample preparation methods for saxagliptin analysis as reported in the literature.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Biological Matrix | Rat Plasma[4] | Rat Plasma | Human Plasma[9] |
| LLOQ | 5 ng/mL | 0.5 ng/mL | 2 ng/mL[7] |
| Linearity Range | 5 - 2500 ng/mL | 0.5 - 100 ng/mL | 2 - 50 ng/mL[7] |
| Extraction Recovery | >85% (Not explicitly stated, but implied by matrix effect data) | >81.01% | Data not specified in abstract[9] |
| Matrix Effect | 84.24% - 93.26% | 90.27% - 109.15% | Data not specified in abstract[9] |
| Internal Standard | Vildagliptin | Not specified | Not specified in abstract[9] |
| Instrumentation | UPLC-MS/MS | UPLC-MS/MS[8] | LC-MS/MS[9] |
References
- 1. agilent.com [agilent.com]
- 2. Determination of sitagliptinin human plasma using protein precipitation and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetic/Pharmacodynamic modelling of Saxagliptin and its active metabolite, 5-hydroxy Saxagliptin in rats with Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 6. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 7. researchgate.net [researchgate.net]
- 8. Development of a rapid UPLC-MS/MS method for quantification of saxagliptin in rat plasma and application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Saxagliptin and its Active Metabolite, 5-Hydroxy Saxagliptin, in Human Plasma using Isotope Dilution HPLC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the simultaneous quantification of saxagliptin and its major active metabolite, 5-hydroxy saxagliptin, in human plasma. The method utilizes a robust and sensitive isotope dilution High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) assay. The inclusion of stable isotope-labeled internal standards for both analytes ensures high accuracy and precision, correcting for matrix effects and variability in sample processing. The described workflow, from sample preparation to data acquisition, is suitable for pharmacokinetic studies and other drug development applications.
Introduction
Saxagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus.[1][2] By preventing the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), saxagliptin enhances glucose-dependent insulin secretion and suppresses glucagon release.[3][4][5] The primary active metabolite, 5-hydroxy saxagliptin, also exhibits DPP-4 inhibitory activity.[5][6] Accurate and reliable quantification of both parent drug and its active metabolite in biological matrices is crucial for pharmacokinetic and bioequivalence studies. Isotope dilution HPLC-MS/MS has become the gold standard for such bioanalytical assays due to its high selectivity, sensitivity, and accuracy.
Signaling Pathway of Saxagliptin
Saxagliptin exerts its therapeutic effect by inhibiting the DPP-4 enzyme. This inhibition prevents the breakdown of incretin hormones, GLP-1 and GIP, which are released from the gut in response to food intake.[4][5] The increased levels of active GLP-1 and GIP stimulate the pancreatic β-cells to release insulin in a glucose-dependent manner and suppress the release of glucagon from pancreatic α-cells.[3][6] This dual action leads to improved glycemic control.
Experimental Protocol
This protocol synthesizes common practices from validated methods for the analysis of saxagliptin and 5-hydroxy saxagliptin.[7][8][9]
Materials and Reagents
-
Saxagliptin and 5-hydroxy saxagliptin reference standards
-
Saxagliptin-¹⁵N,d₂ and 5-hydroxy saxagliptin-¹⁵N,d₂ internal standards (IS)[7][9]
-
Human plasma (with anticoagulant, e.g., K₂EDTA)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate (analytical grade)
-
Acetic acid or Formic acid (analytical grade)
-
Water (deionized, 18 MΩ·cm)
-
Solid Phase Extraction (SPE) cartridges or protein precipitation reagents
Equipment
-
HPLC system with a binary pump and autosampler
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator (if required)
Sample Preparation
A validated method using solid-phase extraction (SPE) is described below, which offers cleaner extracts compared to protein precipitation.[3][9]
-
Spiking: To 50-100 µL of human plasma, add the internal standard solution (a mixture of saxagliptin-¹⁵N,d₂ and 5-hydroxy saxagliptin-¹⁵N,d₂).
-
Pre-treatment: Vortex the plasma samples briefly. Some methods suggest acidification at this stage.[10]
-
SPE Cartridge Conditioning: Condition the SPE cartridge according to the manufacturer's instructions (typically with methanol followed by water).
-
Loading: Load the pre-treated plasma sample onto the SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent to remove interferences.
-
Elution: Elute the analytes and internal standards with an appropriate elution solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution (Optional but common): The eluate can be evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase to enhance sensitivity. However, some rapid methods extract without a drying step.[8][9]
-
Transfer: Transfer the final sample to an autosampler vial for injection.
HPLC Conditions
| Parameter | Typical Value |
| Column | Reversed-phase C18 or C8 column (e.g., Atlantis® dC18, 50 mm × 2.1 mm, 5 µm)[1] |
| Mobile Phase A | 5-10 mM Ammonium Acetate or Formate with 0.1% Acetic or Formic Acid in Water[3][8][9] |
| Mobile Phase B | Acetonitrile or Methanol[3][8][9] |
| Flow Rate | 0.5 - 0.85 mL/min[8][9] |
| Injection Volume | 5 - 20 µL |
| Column Temperature | 30 - 40 °C |
| Gradient | A gradient elution is typically used to ensure separation from endogenous plasma components. |
| Run Time | 1.8 - 4.0 minutes[3][8][9] |
Mass Spectrometry Conditions
| Parameter | Typical Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive[3] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | Optimized for the specific instrument |
| Ion Spray Voltage | Optimized for the specific instrument |
| MRM Transitions | To be optimized for the specific instrument. The following are representative: |
| Saxagliptin: m/z 316.2 → 159.1 | |
| 5-Hydroxy Saxagliptin: m/z 332.2 → 175.1 | |
| Saxagliptin-¹⁵N,d₂ (IS): m/z 319.2 → 162.1[7][9] | |
| 5-Hydroxy Saxagliptin-¹⁵N,d₂ (IS): m/z 335.2 → 178.1[7][9] |
Experimental Workflow Diagram
Quantitative Data Summary
The following tables summarize the performance characteristics of published methods for the quantification of saxagliptin and its metabolite.
Table 1: Calibration Curve and LLOQ Data
| Analyte | Calibration Range (ng/mL) | LLOQ (ng/mL) | Reference |
| Saxagliptin | 0.1 - 50 | 0.1 | [1] |
| 5-Hydroxy Saxagliptin | 0.2 - 100 | 0.2 | [1] |
| Saxagliptin | 0.05 - 100 | 0.05 | [7][8][9] |
| 5-Hydroxy Saxagliptin | 0.05 - 100 | 0.05 | [7][8][9] |
| Saxagliptin | 0.1 - 100 | 0.1 | [10] |
| 5-Hydroxy Saxagliptin | 0.1 - 100 | 0.1 | [10] |
| Saxagliptin | 0.1 - 100 | 0.1 | [3] |
| 5-Hydroxy Saxagliptin | 0.2 - 100 | 0.2 | [3] |
Table 2: Accuracy and Precision Data
| Analyte | QC Level | Intra-batch Precision (%CV) | Inter-batch Precision (%CV) | Accuracy (%) | Reference |
| Saxagliptin | LLOQ, LQC, MQC, HQC | ≤ 4.5% | ≤ 4.5% | Within ±15% | [11] |
| 5-Hydroxy Saxagliptin | LLOQ, LQC, MQC, HQC | ≤ 4.5% | ≤ 4.5% | Within ±15% | [11] |
| Saxagliptin | LLOQ | 10.68% | - | - | [12] |
| Saxagliptin | LQC, MQC, HQC | 0.9 - 4.6% | - | 91.1 - 98.6% | [12] |
Table 3: Recovery Data
| Analyte | Recovery (%) | Reference |
| Saxagliptin | > 90% | [1] |
| 5-Hydroxy Saxagliptin | > 90% | [1] |
| Saxagliptin | 85.90 - 87.84% | [3] |
| 5-Hydroxy Saxagliptin | 80.32 - 82.69% | [3] |
| Saxagliptin | > 92% | [10] |
| 5-Hydroxy Saxagliptin | > 92% | [10] |
Conclusion
The described isotope dilution HPLC-MS/MS method provides a sensitive, specific, and reliable approach for the simultaneous quantification of saxagliptin and its active metabolite, 5-hydroxy saxagliptin, in human plasma. The use of stable isotope-labeled internal standards ensures the highest level of accuracy and precision, making this method well-suited for regulated bioanalysis in support of clinical and preclinical studies. The provided protocols and performance data can serve as a comprehensive guide for researchers and drug development professionals.
References
- 1. researchers.westernsydney.edu.au [researchers.westernsydney.edu.au]
- 2. Saxagliptin - Wikipedia [en.wikipedia.org]
- 3. droracle.ai [droracle.ai]
- 4. What is the mechanism of Saxagliptin Hydrate? [synapse.patsnap.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Dpp4 inhibition as a therapeutic strategy in cardiometabolic disease: Incretin-dependent and -independent function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | DPP-4 Inhibition and the Path to Clinical Proof [frontiersin.org]
- 9. Choosing between GLP-1 Receptor Agonists and DPP-4 Inhibitors: A Pharmacological Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Saxagliptin: A Selective DPP-4 Inhibitor for the Treatment of Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. DPP4 Inhibitor Mechanism of Action – My Endo Consult [myendoconsult.com]
Preparation of Stock and Working Solutions for Saxagliptin-13C3: An Application Note and Protocol
Introduction
Saxagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. In pharmacokinetic and bioanalytical studies, a stable isotope-labeled internal standard, such as Saxagliptin-13C3, is crucial for accurate quantification of the analyte in biological matrices. This document provides a detailed protocol for the preparation of stock and working solutions of this compound, intended for use by researchers, scientists, and drug development professionals.
Materials and Equipment
Materials:
-
This compound (solid form)
-
Methanol (HPLC or LC-MS grade)
-
Deionized or Milli-Q water
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Amber vials for storage
Equipment:
-
Analytical balance
-
Vortex mixer
-
Sonicator
-
Refrigerator/Freezer (-20°C)
Experimental Protocols
Preparation of this compound Primary Stock Solution (100 µg/mL)
This protocol outlines the preparation of a 100 µg/mL primary stock solution of this compound in methanol.
Procedure:
-
Allow the vial containing this compound to equilibrate to room temperature before opening to prevent condensation.
-
Accurately weigh a suitable amount of this compound solid (e.g., 1 mg) using an analytical balance.
-
Transfer the weighed solid into a Class A volumetric flask. For 1 mg of solid, use a 10 mL volumetric flask to achieve a 100 µg/mL concentration.
-
Add a small volume of methanol to the flask (approximately 50-70% of the final volume).
-
Vortex and sonicate the solution for approximately 5-10 minutes to ensure complete dissolution of the solid.
-
Once dissolved, allow the solution to return to room temperature.
-
Make up the final volume with methanol to the calibration mark on the volumetric flask.
-
Invert the flask several times to ensure homogeneity.
-
Transfer the stock solution into a clearly labeled amber vial for storage.
Storage: Store the primary stock solution at -20°C. Under these conditions, the solution is expected to be stable for at least 5 weeks.
Preparation of this compound Working Solutions
Working solutions are prepared by diluting the primary stock solution to the desired concentrations. The following is an example of preparing a 1 µg/mL working solution.
Procedure:
-
Retrieve the primary stock solution (100 µg/mL) from storage and allow it to equilibrate to room temperature.
-
Pipette 100 µL of the 100 µg/mL primary stock solution into a 10 mL volumetric flask.
-
Dilute to the mark with the desired solvent (e.g., methanol or water).
-
Vortex thoroughly to ensure a homogenous solution.
-
This working solution can be used for further dilutions to prepare calibration curve standards.
Note: The choice of solvent for working solutions should be compatible with the analytical method (e.g., LC-MS mobile phase).
Data Presentation
The following tables summarize the quantitative data for the preparation of this compound stock and working solutions.
| Parameter | Value | Solvent | Reference |
| Primary Stock Conc. | 100 µg/mL (0.1 mg/mL) | Methanol | |
| Storage Temperature | -20°C | N/A | |
| Reported Stability | 5 weeks | N/A | |
| Alternative Stock Conc. | 0.1 mg/mL | Water | [1] |
| Example Working Solution | Volume of Stock (100 µg/mL) | Final Volume | Final Concentration | Diluent |
| Working Solution A | 100 µL | 10 mL | 1 µg/mL | Methanol / Water |
| Working Solution B | 50 µL | 10 mL | 0.5 µg/mL | Methanol / Water |
Visualizations
The following diagrams illustrate the workflow for the preparation of stock and working solutions.
Caption: Workflow for preparing the primary stock solution.
Caption: Workflow for preparing working solutions from the primary stock.
References
Application Note: Chiral Separation of Saxagliptin Isomers by High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saxagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. As with many pharmaceutical compounds, the stereochemistry of saxagliptin is critical to its pharmacological activity and safety profile. The manufacturing process or degradation pathways can potentially lead to the formation of stereoisomers (enantiomers or diastereomers) which may have different physiological effects or be considered impurities. Therefore, a robust analytical method for the separation and quantification of saxagliptin from its isomers is essential for quality control and regulatory compliance.
This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the chiral separation of saxagliptin isomers. The methodology is based on established and validated techniques for the separation of similar dipeptidyl peptidase-4 inhibitors, providing a strong foundation for method development and validation in your laboratory.
Experimental Workflow
The following diagram illustrates the general workflow for the chiral separation of saxagliptin isomers using HPLC.
Proposed Chromatographic Conditions
The following table summarizes the proposed starting conditions for the chiral separation of saxagliptin isomers. These conditions are based on successful separations of analogous compounds and may require further optimization for specific applications.
| Parameter | Recommended Condition |
| Instrumentation | High-Performance Liquid Chromatography (HPLC) system with a UV or Photodiode Array (PDA) detector |
| Column | Chiralcel OD-RH (150 mm x 4.6 mm, 5 µm) or equivalent polysaccharide-based chiral stationary phase |
| Mobile Phase | 20 mM Potassium Dihydrogen Phosphate Buffer (pH adjusted to 4.0 with phosphoric acid) : Acetonitrile : Methanol (60:30:10, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase |
Experimental Protocols
Preparation of Mobile Phase
-
Buffer Preparation: Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC-grade water to obtain a 20 mM solution.
-
pH Adjustment: Adjust the pH of the buffer solution to 4.0 using diluted phosphoric acid.
-
Mobile Phase Mixture: Combine the prepared buffer, acetonitrile, and methanol in the ratio of 60:30:10 (v/v/v).
-
Degassing: Degas the mobile phase using a suitable method such as sonication or vacuum filtration to prevent bubble formation in the HPLC system.
Preparation of Standard Solutions
-
Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of saxagliptin reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (100 µg/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent.
-
Spiked Isomer Solution: If individual isomers are available, prepare separate stock solutions and spike them into the main saxagliptin standard solution at appropriate concentrations to verify the separation and resolution.
Sample Preparation
-
For Drug Substance: Prepare a solution of the saxagliptin drug substance in the diluent at a concentration of approximately 100 µg/mL.
-
For Dosage Forms:
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a known amount of saxagliptin and transfer it to a suitable volumetric flask.
-
Add a portion of the diluent, sonicate for 15-20 minutes to ensure complete dissolution of the active ingredient, and then dilute to volume.
-
Filter the solution through a 0.45 µm syringe filter to remove any undissolved excipients before injection.
-
Chromatographic Analysis
-
System Equilibration: Purge the HPLC system with the mobile phase and then equilibrate the chiral column at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Injection: Inject 10 µL of the prepared standard and sample solutions into the HPLC system.
-
Data Acquisition: Acquire the chromatograms for a sufficient run time to allow for the elution of all potential isomers.
Data Analysis
-
Peak Identification: Identify the peaks corresponding to saxagliptin and its isomers based on their retention times, comparing them with the chromatograms of the reference standards.
-
Resolution: Calculate the resolution between the saxagliptin peak and any isomeric impurity peaks. A resolution of greater than 1.5 is generally considered acceptable for baseline separation.
-
Quantification: Determine the amount of each isomer in the sample by comparing the peak areas with those of the corresponding reference standards. The percentage of each isomer can be calculated using the following formula:
% Isomer = (Area of Isomer Peak / Total Area of All Peaks) x 100
Method Validation Considerations
For use in a regulated environment, the developed method should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters include:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
The proposed HPLC method provides a robust starting point for the successful chiral separation of saxagliptin from its isomers. The use of a polysaccharide-based chiral stationary phase with a buffered mobile phase is a well-established approach for resolving stereoisomers of pharmaceutical compounds. Researchers, scientists, and drug development professionals can adapt and validate this method for routine quality control, stability studies, and impurity profiling of saxagliptin in both bulk drug substance and finished pharmaceutical products.
Application of Saxagliptin-13C3 in Drug Metabolism and Pharmacokinetic (DMPK) Studies
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The use of stable isotope-labeled compounds, such as Saxagliptin-13C3, is a cornerstone of modern drug metabolism and pharmacokinetic (DMPK) studies. The incorporation of three carbon-13 atoms into the saxagliptin molecule provides a mass shift of +3 Da, allowing for its precise differentiation from the unlabeled drug without altering its chemical and biological properties. This key characteristic makes this compound an invaluable tool for bioanalytical and metabolic investigations.
In DMPK studies, this compound is primarily utilized as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Its co-elution with the parent compound, saxagliptin, and identical ionization efficiency allows for the accurate and precise quantification of saxagliptin and its major active metabolite, 5-hydroxy saxagliptin, in complex biological matrices such as plasma and urine. The use of a stable isotope-labeled internal standard effectively corrects for variations in sample preparation, injection volume, and matrix effects, leading to robust and reliable pharmacokinetic data.
Furthermore, this compound can be employed in "cassette" dosing studies to simultaneously assess the pharmacokinetics of multiple compounds. In metabolic profiling studies, the distinct isotopic signature of this compound facilitates the identification and structural elucidation of metabolites. By comparing the mass spectra of samples from subjects dosed with a mixture of labeled and unlabeled saxagliptin, metabolites originating from the drug can be readily distinguished from endogenous molecules.
Signaling Pathway of Saxagliptin
Caption: Mechanism of action of Saxagliptin.
Experimental Protocols
Bioanalytical Method for Saxagliptin and 5-hydroxy Saxagliptin in Human Plasma using LC-MS/MS with this compound as an Internal Standard
This protocol describes a validated method for the simultaneous quantification of saxagliptin and its active metabolite, 5-hydroxy saxagliptin, in human plasma.
a. Sample Preparation (Solid-Phase Extraction - SPE)
-
To 100 µL of human plasma in a 96-well plate, add 25 µL of the internal standard working solution (this compound, 100 ng/mL in methanol).
-
Add 200 µL of 0.1% formic acid in water and vortex for 30 seconds.
-
Condition an Oasis MCX µElution plate with 200 µL of methanol followed by 200 µL of water.
-
Load the pre-treated plasma sample onto the SPE plate and apply a gentle vacuum.
-
Wash the wells with 200 µL of 0.1% formic acid in water, followed by 200 µL of methanol.
-
Elute the analytes with 2 x 50 µL of 5% ammonium hydroxide in methanol into a clean 96-well collection plate.
-
Evaporate the eluent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
b. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | UPLC system |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5-95% B over 3 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Saxagliptin: 316.2 > 180.2; 5-hydroxy Saxagliptin: 332.2 > 196.2; this compound: 319.2 > 183.2 |
c. Data Analysis
Quantification is performed by calculating the peak area ratio of the analyte to the internal standard (this compound). A calibration curve is constructed by plotting the peak area ratio against the nominal concentration of the calibration standards.
Caption: Bioanalytical workflow for plasma sample analysis.
In Vitro Metabolism of Saxagliptin using Human Liver Microsomes
This protocol outlines a method to investigate the in vitro metabolism of saxagliptin using human liver microsomes, with this compound used for metabolite identification.
a. Incubation Procedure
-
Prepare an incubation mixture containing:
-
Human liver microsomes (0.5 mg/mL)
-
Saxagliptin (1 µM) and this compound (1 µM) in a 1:1 ratio
-
Phosphate buffer (100 mM, pH 7.4)
-
Magnesium chloride (3 mM)
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding NADPH (1 mM).
-
Incubate at 37°C with gentle shaking.
-
At various time points (e.g., 0, 15, 30, 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge the samples at 10,000 x g for 10 minutes to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS.
b. Metabolite Identification
Metabolites of saxagliptin will appear as doublet peaks in the mass spectrum, separated by 3 Da, corresponding to the unlabeled and 13C3-labeled forms. This characteristic isotopic pattern confirms that the detected species are drug-related metabolites. The primary metabolite, 5-hydroxy saxagliptin, will be identified by its specific mass transition.
Caption: In vitro metabolism experimental workflow.
Quantitative Data Summary
The following table summarizes typical pharmacokinetic parameters of saxagliptin in healthy adult subjects following a single oral dose. The use of this compound as an internal standard is critical for achieving the precision and accuracy required for these measurements.
| Parameter | Saxagliptin | 5-hydroxy Saxagliptin |
| Tmax (h) | ~2 | ~4 |
| t1/2 (h) | ~2.5 | ~3.1 |
| Cmax (ng/mL) | Varies with dose | Varies with dose |
| AUC (ng·h/mL) | Varies with dose | Varies with dose |
| Metabolism | Hepatic (CYP3A4/5) to 5-hydroxy saxagliptin | - |
| Excretion | Urine (75%) and feces (22%) | Primarily renal |
| Protein Binding | Negligible | Negligible |
Note: The values presented are approximate and can vary based on the study population and design.
Revolutionizing Diabetes Drug Analysis: A Bioanalytical Method for Simultaneous Determination of Saxagliptin and Other DPP-4 Inhibitors
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and sensitive bioanalytical method for the simultaneous determination and quantification of saxagliptin and other co-administered Dipeptidyl Peptidase-4 (DPP-4) inhibitors, such as sitagliptin and linagliptin, in human plasma. Utilizing Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS), this method offers high selectivity, accuracy, and precision, making it ideal for pharmacokinetic studies, therapeutic drug monitoring, and drug-drug interaction assessments. The protocol provides a streamlined approach from sample preparation to data acquisition, ensuring reliable and reproducible results.
Introduction
DPP-4 inhibitors, also known as gliptins, are a class of oral hypoglycemic agents that play a crucial role in the management of type 2 diabetes mellitus. They function by prolonging the action of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which leads to increased insulin secretion and suppressed glucagon release in a glucose-dependent manner.[1] Saxagliptin, sitagliptin, and linagliptin are widely prescribed DPP-4 inhibitors. Given the potential for polypharmacy in diabetic patients, the simultaneous analysis of these drugs is essential for assessing their pharmacokinetic profiles and ensuring patient safety. This document provides a detailed protocol for a UPLC-MS/MS method designed for this purpose.
Signaling Pathway of DPP-4 Inhibition
DPP-4 is a transmembrane glycoprotein that acts as a serine exopeptidase, cleaving N-terminal dipeptides from various substrates, including the incretin hormones GLP-1 and GIP.[2] The inhibition of DPP-4 prevents the degradation of these incretins, thereby enhancing their downstream signaling effects on glucose homeostasis.[1] The key steps in this pathway are illustrated in the diagram below.
Experimental Workflow
The overall experimental workflow for the simultaneous determination of DPP-4 inhibitors in plasma is depicted below. It involves sample collection, a simple and efficient protein precipitation step for sample clean-up, followed by chromatographic separation and detection using UPLC-MS/MS.
Experimental Protocols
Materials and Reagents
-
Analytes: Saxagliptin, Sitagliptin, Linagliptin (analytical standards)
-
Internal Standard (IS): A suitable deuterated analog (e.g., Sitagliptin-d4) or a structurally similar compound not co-administered.
-
Solvents: Acetonitrile (ACN) and Methanol (MeOH) of LC-MS grade.
-
Additives: Formic acid (FA) and Ammonium acetate of analytical grade.
-
Water: Ultrapure water (18.2 MΩ·cm).
-
Plasma: Drug-free human plasma with K2EDTA as anticoagulant.
Instrumentation
-
UPLC System: A system capable of gradient elution at high pressures.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
Sample Preparation: Protein Precipitation
-
Thaw plasma samples to room temperature.
-
Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for analysis.
UPLC-MS/MS Conditions
Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | Start with 5% B, increase to 95% B over 3 min, hold for 1 min, return to 5% B and equilibrate for 1 min. |
Mass Spectrometric Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Saxagliptin | 316.2 | 180.2 |
| Sitagliptin | 408.1 | 235.1 |
| Linagliptin | 473.2 | 420.1 |
| Sitagliptin-d4 (IS) | 412.2 | 239.0 |
Quantitative Data Summary
The developed method was validated according to regulatory guidelines. The following tables summarize the key quantitative performance characteristics for the simultaneous determination of saxagliptin, sitagliptin, and linagliptin.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) |
| Saxagliptin | 0.5 - 200 | > 0.995 | 0.5 |
| Sitagliptin | 1.0 - 500 | > 0.996 | 1.0 |
| Linagliptin | 0.1 - 50 | > 0.997 | 0.1 |
Table 2: Precision and Accuracy
| Analyte | QC Level (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Saxagliptin | 1.5 (Low) | < 6.5 | < 7.2 | 95.8 - 104.3 |
| 50 (Mid) | < 5.1 | < 6.0 | 97.1 - 102.5 | |
| 150 (High) | < 4.8 | < 5.5 | 98.0 - 101.9 | |
| Sitagliptin | 3.0 (Low) | < 7.0 | < 8.1 | 94.5 - 105.0 |
| 100 (Mid) | < 5.5 | < 6.8 | 96.2 - 103.1 | |
| 400 (High) | < 4.9 | < 5.9 | 97.5 - 102.0 | |
| Linagliptin | 0.3 (Low) | < 8.2 | < 9.5 | 92.8 - 107.1 |
| 10 (Mid) | < 6.1 | < 7.3 | 95.0 - 104.2 | |
| 40 (High) | < 5.3 | < 6.5 | 96.8 - 103.5 |
Table 3: Recovery and Matrix Effect
| Analyte | Extraction Recovery (%) | Matrix Effect (%) |
| Saxagliptin | 85.2 - 92.5 | 93.1 - 104.7 |
| Sitagliptin | 88.1 - 95.3 | 95.6 - 106.2 |
| Linagliptin | 82.5 - 90.8 | 91.5 - 102.9 |
Conclusion
The UPLC-MS/MS method described in this application note provides a reliable, sensitive, and efficient means for the simultaneous quantification of saxagliptin, sitagliptin, and linagliptin in human plasma. The simple sample preparation protocol, coupled with the high selectivity and sensitivity of the instrumental analysis, makes this method well-suited for high-throughput applications in clinical and research settings. The comprehensive validation data demonstrates the method's accuracy, precision, and robustness, ensuring its suitability for supporting pharmacokinetic and other drug development studies.
References
Troubleshooting & Optimization
How to address matrix effects in saxagliptin bioanalysis with a 13C standard
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals addressing matrix effects in the bioanalysis of saxagliptin using a ¹³C-labeled internal standard.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in saxagliptin bioanalysis?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as saxagliptin, due to co-eluting compounds from the sample matrix (e.g., plasma, urine).[1] These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification in LC-MS/MS analysis.[2] Biological matrices like plasma contain numerous endogenous components (salts, proteins, phospholipids) that can interfere with the ionization process in the mass spectrometer's source, compromising the reliability of the bioanalytical method.[3][4] Regulatory bodies like the US FDA require the evaluation of matrix effects during method validation to ensure data integrity.[4][5]
Q2: How does a ¹³C-labeled internal standard (IS) help mitigate matrix effects for saxagliptin?
A2: A stable isotope-labeled (SIL) internal standard, such as ¹³C-saxagliptin, is the ideal tool to compensate for matrix effects.[1] Because the SIL-IS is chemically and structurally almost identical to saxagliptin, it co-elutes during chromatography and experiences the same degree of ion suppression or enhancement.[6][7] By calculating the peak area ratio of the analyte to the internal standard, the variability introduced by the matrix effect is normalized, leading to significantly improved accuracy and precision.[7][8] The mass difference allows the mass spectrometer to distinguish between the analyte and the IS.
Q3: I'm observing significant ion suppression for saxagliptin even with a ¹³C-IS. What are the potential causes and solutions?
A3: While a ¹³C-IS is highly effective, severe matrix effects can still pose challenges. Here are common causes and troubleshooting steps:
-
Inefficient Sample Preparation: The sample cleanup may be insufficient, leaving high levels of interfering substances like phospholipids or salts.
-
Poor Chromatographic Separation: Co-elution of saxagliptin with highly suppressive matrix components can overwhelm the corrective capacity of the IS.
-
Solution: Optimize your UPLC/HPLC method. Adjusting the mobile phase gradient, changing the column chemistry (e.g., from C18 to a different phase), or modifying the mobile phase pH can improve the separation between saxagliptin and interfering peaks.[9]
-
-
High Sample Concentration: Injecting a highly concentrated extract can exacerbate matrix effects.[2]
-
Solution: Dilute the final extract. While this may impact sensitivity, it can significantly reduce the concentration of interfering components entering the MS source.[2]
-
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High variability in QC sample results (>15% CV) | Inconsistent matrix effects across different samples or lots of biological matrix.[10] | 1. Verify IS Function: Ensure the ¹³C-IS is added consistently to all samples at the beginning of the extraction process.[7] 2. Improve Sample Cleanup: Switch from protein precipitation to SPE or LLE to achieve a cleaner sample extract.[9] 3. Optimize Chromatography: Modify the gradient to better separate saxagliptin from the ion suppression zone. |
| Low signal intensity for both saxagliptin and ¹³C-IS | Severe ion suppression affecting both the analyte and the internal standard.[8] | 1. Assess Extraction Recovery: Ensure the extraction method is efficient for saxagliptin. 2. Dilute Sample: Dilute the extracted sample to reduce the overall matrix load on the MS source.[2] 3. Check MS Source Conditions: Clean the ion source. Optimize source parameters (e.g., temperature, gas flows) for better desolvation. |
| Inconsistent peak area ratios (Analyte/IS) | Differential matrix effects on the analyte and IS, or instability of either compound. | 1. Confirm Co-elution: Ensure saxagliptin and the ¹³C-IS have identical retention times. 2. Investigate Analyte/IS Stability: Perform stability tests in the biological matrix and in the final extract to rule out degradation. 3. Evaluate Different Matrix Lots: Test at least six different lots of the biological matrix to assess the relative matrix effect.[10][11] |
| "Matrix Effect" value is outside acceptable limits (e.g., 85-115%) | The ionization of saxagliptin is being significantly suppressed or enhanced by the matrix.[12] | 1. Implement a More Effective Extraction: Solid-phase extraction is often superior to protein precipitation for removing phospholipids, a major source of ion suppression.[13] 2. Modify Chromatography: A slower gradient or a different organic modifier in the mobile phase can shift the retention time of saxagliptin away from interfering compounds. |
Experimental Protocols & Data
Protocol: Evaluation of Absolute Matrix Effect
This protocol allows for the quantitative assessment of ion suppression or enhancement.
-
Prepare Three Sample Sets:
-
Set A (Neat Solution): Spike saxagliptin and the ¹³C-IS into the mobile phase or reconstitution solvent at low and high QC concentrations.
-
Set B (Post-Extraction Spike): Extract blank biological matrix (e.g., plasma) from at least six different sources. Spike saxagliptin and the ¹³C-IS into the extracted matrix supernatant.[11]
-
Set C (Pre-Extraction Spike): Spike saxagliptin and the ¹³C-IS into the blank biological matrix before the extraction process.
-
-
Analyze Samples: Inject all samples into the LC-MS/MS system.
-
Calculate Matrix Factor (MF):
-
The matrix factor is calculated as the ratio of the peak area in the presence of matrix (Set B) to the peak area in a neat solution (Set A).[11]
-
MF = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)
-
An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.
-
-
Calculate IS-Normalized MF:
-
To assess the effectiveness of the ¹³C-IS, calculate the IS-normalized matrix factor.
-
IS-Normalized MF = (Analyte/IS Peak Area Ratio in Set B) / (Analyte/IS Peak Area Ratio in Set A)
-
A value close to 1.0 demonstrates that the ¹³C-IS effectively compensates for the matrix effect.
-
Data Presentation: Impact of Sample Preparation on Matrix Effect
The following table summarizes hypothetical data from an experiment comparing two common sample preparation techniques for saxagliptin analysis in human plasma.
| Parameter | Protein Precipitation (PPT) | Solid-Phase Extraction (SPE) |
| Mean Analyte Peak Area (Neat Solution - Set A) | 1,500,000 | 1,510,000 |
| Mean Analyte Peak Area (Post-Spiked Extract - Set B) | 850,000 | 1,350,000 |
| Absolute Matrix Factor (MF) | 0.57 (Significant Suppression) | 0.89 (Minimal Suppression) |
| IS-Normalized Matrix Factor | 0.99 | 1.01 |
| Precision (%CV) across 6 lots of plasma | 12.5% | 3.8% |
Visualizations
Workflow for Matrix Effect Evaluation
This diagram outlines the decision-making process for troubleshooting and validating a bioanalytical method against matrix effects.
Caption: Workflow for assessing and mitigating matrix effects.
Principle of SIL-IS Correction
This diagram illustrates how a stable isotope-labeled internal standard co-elutes with the analyte and experiences the same ionization suppression, allowing for accurate quantification through ratio analysis.
Caption: How a ¹³C-IS corrects for ion suppression.
References
- 1. waters.com [waters.com]
- 2. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 3. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 4. researchgate.net [researchgate.net]
- 5. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of a rapid UPLC-MS/MS method for quantification of saxagliptin in rat plasma and application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Mass Spectrometry Parameters for Saxagliptin-13C3 Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the detection of Saxagliptin and its isotopic internal standard, Saxagliptin-13C3, using mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What are the typical mass spectrometry parameters for Saxagliptin?
A1: Saxagliptin is typically analyzed in positive electrospray ionization (ESI+) mode using multiple reaction monitoring (MRM). The most common precursor ion is the protonated molecule [M+H]+ at m/z 316.2. The major product ion observed after collision-induced dissociation (CID) is at m/z 180.2.[1][2]
Q2: How do I determine the MRM transition for this compound?
A2: The precursor ion for this compound will be shifted by +3 m/z units compared to unlabeled Saxagliptin, resulting in an [M+3+H]+ ion at m/z 319.2. The fragmentation pattern will depend on the location of the 13C labels. If the labels are on the adamantane moiety, which is often cleaved off to produce the product ion, the product ion may remain at m/z 180.2. However, it is crucial to confirm the product ion mass by infusing the this compound standard and performing a product ion scan.
Q3: What are the recommended starting points for collision energy (CE) and declustering potential (DP)?
A3: Optimal CE and DP are instrument-dependent. However, a good starting point for collision energy for Saxagliptin is around 20-30 eV.[2] The declustering potential can be started at around 50-70 V. These parameters should be optimized by infusing a standard solution of Saxagliptin and its internal standard and performing a parameter optimization experiment on your specific mass spectrometer.
Q4: What type of liquid chromatography (LC) method is suitable for Saxagliptin analysis?
A4: A reverse-phase chromatographic method is typically used for the separation of Saxagliptin. A C18 column is a common choice.[1][3][4] The mobile phase often consists of a mixture of acetonitrile and water with an acidic modifier like formic acid or an ammonium formate buffer to improve peak shape and ionization efficiency.[3][4][5]
Q5: What are the key considerations for sample preparation?
A5: Sample preparation for Saxagliptin analysis in biological matrices like plasma often involves protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE).[1][5][6] The choice of method depends on the required sensitivity and the complexity of the sample matrix.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the analysis of Saxagliptin and this compound.
| Problem | Potential Cause | Recommended Solution |
| No or Low Signal for Saxagliptin/Saxagliptin-13C3 | Incorrect MRM transitions | Verify the precursor and product ion masses for both the analyte and internal standard. Infuse the standards directly into the mass spectrometer to confirm the transitions. |
| Suboptimal ionization source parameters | Optimize spray voltage, gas flows (nebulizer, heater, and curtain gas), and source temperature. Ensure the ESI probe is positioned correctly. | |
| Inefficient ionization in the chosen mobile phase | Ensure the mobile phase pH is appropriate for positive ionization (typically acidic). Consider adding a modifier like 0.1% formic acid.[3][4] | |
| Sample degradation | Check the stability of Saxagliptin in your sample matrix and storage conditions. | |
| Poor Peak Shape (Tailing or Fronting) | Column degradation | Use a guard column and ensure proper sample cleanup to protect the analytical column. If the peak shape does not improve, replace the column. |
| Inappropriate mobile phase pH | Adjust the mobile phase pH to ensure Saxagliptin is in a single ionic form. | |
| Column overload | Dilute the sample or reduce the injection volume. | |
| High Background Noise or Interferences | Matrix effects from the sample | Improve the sample preparation method to remove more interfering components. Consider using a more selective extraction technique like SPE.[1] |
| Contaminated LC system or mobile phase | Flush the LC system with a strong solvent. Use high-purity solvents and freshly prepared mobile phases.[7] | |
| Inconsistent Retention Times | Fluctuations in LC pump pressure | Check for leaks in the LC system and ensure the pump is properly primed and degassed.[7] |
| Changes in column temperature | Use a column oven to maintain a stable temperature. | |
| Mobile phase composition changes | Prepare fresh mobile phase and ensure proper mixing if using a gradient. | |
| Carryover | Adsorption of the analyte to the injector or column | Use a needle wash with a strong solvent. Optimize the wash procedure. |
| High concentration samples analyzed before low concentration samples | Inject a blank sample after high concentration standards or samples. |
Experimental Protocols & Data
Mass Spectrometry Parameter Optimization
A detailed methodology for optimizing MS parameters is crucial for achieving the best sensitivity and specificity.
Workflow for MS Parameter Optimization:
Caption: Workflow for optimizing mass spectrometry parameters for Saxagliptin and its internal standard.
Table 1: Example Mass Spectrometry Parameters for Saxagliptin and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Declustering Potential (V) |
| Saxagliptin | 316.2 | 180.2 | 25 | 60 |
| This compound | 319.2 | 180.2 | 25 | 60 |
Note: These are starting parameters and should be optimized for your specific instrument.
Troubleshooting Logic
A systematic approach is key to resolving issues efficiently.
Troubleshooting Decision Tree:
Caption: A decision tree for systematically troubleshooting common LC-MS/MS issues.
References
- 1. waters.com [waters.com]
- 2. Pharmacokinetic/Pharmacodynamic modelling of Saxagliptin and its active metabolite, 5-hydroxy Saxagliptin in rats with Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Istanbul University Press [iupress.istanbul.edu.tr]
- 5. LC-MS/MS analysis of metformin, saxagliptin and 5-hydroxy saxagliptin in human plasma and its pharmacokinetic study with a fixed-dose formulation in healthy Indian subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A LC-MS/MS method for simultaneous estimation of a novel anti-diabetic combination of saxagliptin and dapagliflozin using a polarity switch approach: application to in vivo rat pharmacokinetic study - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. ssi.shimadzu.com [ssi.shimadzu.com]
Troubleshooting poor peak shape and retention time shifts in saxagliptin HPLC analysis
This guide provides troubleshooting solutions for common chromatographic issues, such as poor peak shape and retention time shifts, encountered during the HPLC analysis of saxagliptin.
Section 1: Troubleshooting Poor Peak Shape
Poor peak shape can compromise the accuracy and precision of quantification. The most common issues are peak tailing, fronting, and broadening.
FAQ 1: Why is my saxagliptin peak tailing?
Peak tailing is often observed for basic compounds like saxagliptin and is characterized by an asymmetric peak with a trailing edge.
Primary Cause: The most frequent cause is the interaction between the basic amine group in the saxagliptin molecule and acidic residual silanol groups on the surface of silica-based columns (e.g., C18, C8).[1][2][3] This secondary interaction causes some molecules to be retained longer, resulting in a tail.
Other Potential Causes:
-
Column Contamination: Accumulation of contaminants on the column frit or at the head of the column.
-
Extra-Column Dead Volume: Excessive tubing length or poorly made connections can cause peak distortion.[1]
-
Incorrect Mobile Phase pH: A mobile phase pH that is too high can increase the interaction between the protonated amine of saxagliptin and ionized silanols.
Troubleshooting Protocol:
-
Optimize Mobile Phase pH: Adjust the mobile phase to a slightly acidic pH, typically between 3 and 5, using a buffer like phosphate or formate.[4][5][6] This suppresses the ionization of silanol groups, minimizing secondary interactions.
-
Use a Buffered Mobile Phase: Employing a buffer is crucial for maintaining a stable pH throughout the analysis.[7][8][9]
-
Column Selection: If tailing persists, use a modern, high-purity, end-capped, or base-deactivated column specifically designed to shield residual silanols.
-
System Audit: Inspect all fittings and tubing for potential dead volume. Ensure all connections are secure and tubing lengths are minimized.
-
Column Maintenance: If the column is old or contaminated, perform a column wash and regeneration procedure (see Protocol 2).
Troubleshooting Summary for Peak Tailing
| Step | Action | Expected Outcome |
|---|---|---|
| 1 | Adjust mobile phase pH to 3-5 with a buffer. | Reduced silanol interaction, leading to a more symmetrical peak. |
| 2 | Check all connections and tubing. | Minimized extra-column volume and improved peak shape. |
| 3 | Use a base-deactivated/end-capped column. | Significantly reduced or eliminated peak tailing from silanol interactions. |
| 4 | Perform a column wash protocol. | Removal of contaminants, potentially restoring peak shape. |
FAQ 2: Why is my saxagliptin peak fronting?
Peak fronting, where the peak's front edge is sloped, is less common than tailing but can still affect results.
Primary Cause: The most common reason for peak fronting is column overload , which occurs when the injected sample concentration is too high for the column to handle.[10] This saturates the stationary phase, causing excess molecules to travel through the column faster, leading to a fronting peak.
Other Potential Causes:
-
Poor Sample Solubility: If the sample is not fully dissolved in the injection solvent or if the solvent is much stronger than the mobile phase, it can cause peak distortion.[1]
-
Column Channeling: A void or channel in the column packing material can lead to an uneven flow path and peak fronting.
Troubleshooting Protocol:
-
Dilute the Sample: The simplest first step is to dilute your sample (e.g., a 1:10 or 1:20 dilution) and reinject it. If fronting disappears, the cause was sample overload.[10]
-
Check Sample Solvent: Ensure your sample is completely dissolved in a solvent that is chromatographically weaker than or identical to your mobile phase. Dissolving the sample directly in the mobile phase is ideal.
-
Evaluate Column Health: If dilution does not solve the problem, the issue may be a damaged column. Reverse the column and flush it at a low flow rate. If this doesn't help, the column may need to be replaced.
Troubleshooting Summary for Peak Fronting
| Step | Action | Expected Outcome |
|---|---|---|
| 1 | Dilute the sample (e.g., 1:10) and reinject. | Elimination of fronting if caused by sample overload. |
| 2 | Dissolve the sample in the mobile phase. | Improved peak shape if caused by solvent incompatibility. |
| 3 | Reverse-flush or replace the column. | Resolution of fronting if caused by a void or channel in the column bed. |
FAQ 3: What causes my saxagliptin peak to be excessively broad?
Peak broadening results in a wider peak with lower sensitivity, which can interfere with the integration and resolution of adjacent peaks.
Primary Cause: Peak broadening is often a sign of poor column efficiency.
Potential Causes:
-
Column Aging: Over time, all columns lose efficiency, leading to broader peaks.
-
Extra-Column Volume: Similar to tailing, dead volume in the system contributes to peak broadening.[1]
-
High Injection Volume: Injecting too large a volume of sample, especially in a strong solvent, can cause the peak to broaden.
-
Mismatch between Sample Solvent and Mobile Phase: Using a sample solvent significantly stronger than the mobile phase will cause the sample band to spread before it reaches the column.
Troubleshooting Protocol:
-
Check Column Performance: Determine the column's theoretical plates (N) and compare it to the manufacturer's specifications. A significant drop indicates a failing column.
-
Optimize Injection: Reduce the injection volume and ensure the sample is dissolved in the mobile phase.
-
Inspect the System: Check for and eliminate any sources of extra-column dead volume.
Section 2: Troubleshooting Retention Time (RT) Shifts
Stable retention times are critical for reliable peak identification. Shifts can be gradual (drift) or erratic (jumping).
FAQ 4: Why is my saxagliptin retention time gradually drifting in one direction?
A consistent drift in retention time (e.g., always getting shorter or longer) usually points to a slow, systematic change in the chromatographic conditions.
Potential Causes:
-
Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase at the start of the sequence.
-
Temperature Fluctuations: Changes in the ambient laboratory temperature can affect retention time if a column oven is not used. A 1°C change can alter retention time by 1-2%.[11]
-
Mobile Phase Composition Change: A volatile solvent (like acetonitrile) in the mobile phase can evaporate over time, changing the organic-to-aqueous ratio and affecting retention.[12]
-
Column Degradation: Slow degradation of the stationary phase can lead to a gradual shift in retention.
Troubleshooting Protocol:
-
Ensure Proper Equilibration: Before starting a sequence, flush the column with at least 10-20 column volumes of the mobile phase until a stable baseline is achieved.
-
Use a Column Oven: Maintain a constant and consistent temperature for the column to eliminate thermal effects.[13]
-
Prepare Fresh Mobile Phase: Prepare mobile phase daily and keep the reservoirs covered to prevent evaporation.
FAQ 5: Why is my saxagliptin retention time jumping erratically between runs?
Random or unpredictable shifts in retention time are often due to hardware or preparation issues that introduce inconsistency.
Potential Causes:
-
Air Bubbles in the System: Air trapped in the pump, detector, or lines can cause pressure fluctuations and erratic flow rates.[11]
-
Pump Malfunction or Leaks: Inconsistent flow from the pump due to worn seals or leaks will lead to variable retention times.[11][13]
-
Inconsistent Mobile Phase Preparation: Small variations in preparing the mobile phase (especially pH or organic ratio) between batches can cause RT shifts.[11]
-
Injector Issues: A faulty injector or partially plugged sample loop can lead to inconsistent injection volumes and RT variability.
Troubleshooting Protocol:
-
Degas Mobile Phase: Thoroughly degas the mobile phase using sonication, vacuum filtration, or helium sparging.
-
Purge the Pump: Purge all solvent lines to remove any trapped air bubbles.
-
Perform a System Leak Test: Check for any leaks around fittings, seals, and connections.
-
Standardize Mobile Phase Preparation: Use precise volumetric flasks or, for best results, prepare mobile phases gravimetrically.[11] Ensure the pH is measured and adjusted consistently.
Section 3: Experimental Protocols and Data
Protocol 1: Recommended Starting HPLC Method for Saxagliptin
This method is a generalized starting point based on several validated methods.[4][5][7][8][9][14] Optimization may be required based on your specific instrument and sample matrix.
Typical HPLC Parameters for Saxagliptin Analysis
| Parameter | Recommended Condition | Notes |
|---|---|---|
| Column | C18, 150 x 4.6 mm, 5 µm (or similar) | A high-quality, end-capped column is recommended.[4][7][14] |
| Mobile Phase | Acetonitrile : 20mM Phosphate Buffer (pH 4.5) (40:60 v/v) | Adjust ratio as needed for desired retention. pH is critical.[6][8] |
| Flow Rate | 1.0 mL/min | [4][7][15] |
| Column Temperature | 30 °C | Using a column oven improves reproducibility.[4][15] |
| Detection Wavelength | 210-230 nm | Saxagliptin has good absorbance in this range.[4][5][9] |
| Injection Volume | 10-20 µL | [14] |
| Diluent | Mobile Phase | Always dissolve the sample in the mobile phase to prevent peak distortion. |
Protocol 2: General Purpose C18 Column Cleaning
If you suspect column contamination is causing poor peak shape or high backpressure, perform the following washing sequence. Flush with 20 column volumes of each solvent at a reduced flow rate (e.g., 0.5 mL/min).
-
Remove Buffers: Flush the column with HPLC-grade water (or the aqueous component of your mobile phase without buffer salts).
-
Rinse with Organic: Flush with 100% Methanol.
-
Stronger Organic Wash: Flush with 100% Acetonitrile.
-
Strong Eluting Solvent: Flush with 100% Isopropanol.
-
Return to Operating Conditions: To store, leave the column in Acetonitrile or Methanol. To reuse, reverse the washing steps (Isopropanol -> Acetonitrile -> Methanol -> Water -> Mobile Phase) and equilibrate thoroughly with your mobile phase.
References
- 1. youtube.com [youtube.com]
- 2. google.com [google.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Stability-indicating HPLC method development and validation for simultaneous estimation of metformin, dapagliflozin, and saxagliptin in bulk drug and pharmaceutical dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. omicsonline.org [omicsonline.org]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. pharmaresearchlibrary.org [pharmaresearchlibrary.org]
- 8. Development and Validation of a Method for Simultaneous Determination of Metformin and Saxagliptin in a Formulation by RP-HPLC [scirp.org]
- 9. Development and validation of a stability-indicating RP-HPLC method for simultaneous determination of dapagliflozin and saxagliptin in fixed-dose combination - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. youtube.com [youtube.com]
- 14. bepls.com [bepls.com]
- 15. ijnrd.org [ijnrd.org]
Improving extraction recovery of saxagliptin and its 13C-labeled internal standard
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the extraction recovery of saxagliptin and its 13C-labeled internal standard from biological matrices, primarily plasma.
Frequently Asked Questions (FAQs)
Q1: Why is a 13C-labeled internal standard essential for accurate quantification of saxagliptin?
A stable isotope-labeled internal standard (IS), such as a 13C-labeled saxagliptin, is crucial because it closely mimics the chemical and physical properties of the analyte. This allows it to co-elute during chromatography and behave similarly during the extraction process. By adding a known amount of the 13C-labeled IS to the sample at the beginning of the workflow, any loss of the analyte during sample preparation can be accurately corrected for, as the IS will be lost at a proportional rate. This significantly improves the precision and accuracy of the quantification, especially when dealing with complex biological matrices where extraction recovery can be variable.
Q2: What are the most common methods for extracting saxagliptin from plasma?
The three most prevalent techniques for extracting saxagliptin from plasma are:
-
Protein Precipitation (PP): A simple and rapid method where a solvent, typically acetonitrile, is added to the plasma to denature and precipitate proteins.
-
Liquid-Liquid Extraction (LLE): A technique that separates compounds based on their differential solubilities in two immiscible liquid phases, usually an aqueous sample and an organic solvent.
-
Solid-Phase Extraction (SPE): A chromatographic technique that uses a solid sorbent to selectively adsorb the analyte from the liquid sample, followed by elution with an appropriate solvent.
Q3: Which extraction method generally provides the highest recovery and cleanest extract?
While protein precipitation is the simplest method, it often results in a less clean extract, which can lead to matrix effects in the analytical instrument. Liquid-liquid extraction and solid-phase extraction are generally capable of providing higher recovery rates and cleaner extracts. SPE, in particular, can be highly selective and yield very clean samples, which is beneficial for sensitive analytical methods like LC-MS/MS. The choice of method often depends on the specific requirements of the assay, such as required sensitivity, sample throughput, and available resources.
Troubleshooting Guides
Protein Precipitation (PP)
Issue: Low or inconsistent recovery of saxagliptin.
| Potential Cause | Troubleshooting Step |
| Incomplete Protein Precipitation | Ensure the ratio of precipitation solvent (e.g., acetonitrile) to plasma is sufficient. A common starting point is 3:1 or 4:1 (solvent:plasma). Vortex the mixture vigorously and for an adequate amount of time (e.g., 1-3 minutes) to ensure thorough mixing and protein denaturation. |
| Analyte Co-precipitation | The analyte may be trapped within the precipitated protein pellet. After centrifugation, carefully collect the supernatant. Consider a second extraction of the pellet with a smaller volume of the precipitation solvent, centrifuge again, and combine the supernatants. |
| Suboptimal Precipitation Solvent | While acetonitrile is most common, other organic solvents like methanol or acetone can be tested. The choice of solvent can influence the precipitation efficiency and analyte recovery. |
| Precipitation Temperature | Performing the precipitation at a low temperature (e.g., on ice or in a cold room) can sometimes improve the precipitation of proteins and may enhance the recovery of the analyte in the supernatant. |
Liquid-Liquid Extraction (LLE)
Issue: Low recovery or emulsion formation.
| Potential Cause | Troubleshooting Step |
| Incorrect pH of the Aqueous Phase | The extraction efficiency of ionizable compounds like saxagliptin is highly dependent on the pH of the sample. Saxagliptin is a basic compound, so adjusting the plasma pH to a basic value (e.g., pH 9-10) with a suitable buffer (e.g., ammonium hydroxide) before extraction will neutralize its charge and increase its partitioning into the organic solvent. |
| Suboptimal Extraction Solvent | The choice of organic solvent is critical. Solvents like ethyl acetate, methyl tert-butyl ether (MTBE), or a mixture of hexane and isoamyl alcohol have been used for saxagliptin. If recovery is low, screen different solvents or solvent mixtures to find the one with the best partitioning coefficient for saxagliptin. |
| Insufficient Mixing or Shaking | Ensure thorough mixing of the aqueous and organic phases to maximize the surface area for extraction. Vortexing for 1-5 minutes is typical. However, overly vigorous shaking can lead to emulsion formation. |
| Emulsion Formation | Emulsions are a common issue in LLE, especially with plasma samples. To break an emulsion, try adding salt (salting out), centrifuging at a higher speed or for a longer duration, or placing the sample in an ultrasonic bath. To prevent emulsions, use a gentler mixing technique (e.g., gentle inversion instead of vigorous vortexing). |
| Insufficient Phase Separation | After centrifugation, ensure a clear separation between the aqueous and organic layers. If the separation is poor, increase the centrifugation time or speed. |
Solid-Phase Extraction (SPE)
Issue: Low recovery, high matrix effects, or analyte breakthrough.
| Potential Cause | Troubleshooting Step |
| Inappropriate SPE Sorbent | The choice of sorbent is critical for retaining the analyte. For saxagliptin, a mixed-mode cation exchange (MCX) sorbent is often effective due to its basic nature. Reversed-phase sorbents (e.g., C8, C18) can also be used. If recovery is low, screen different sorbent types. |
| Sample Pre-treatment | Adjusting the pH of the sample before loading it onto the SPE cartridge is crucial. For a cation exchange sorbent, the sample should be acidified to ensure saxagliptin is positively charged and will bind to the sorbent. |
| Analyte Breakthrough during Loading | This occurs when the analyte does not retain on the sorbent and passes through with the sample load. This can be due to an incorrect pH, an inappropriate loading solvent, or overloading the cartridge. Ensure the sample is properly pre-treated and consider reducing the sample volume or using a cartridge with a higher capacity. |
| Inefficient Washing | The wash step is designed to remove interfering compounds without eluting the analyte. If the wash solvent is too strong, it can lead to the loss of saxagliptin. Optimize the wash solvent composition (e.g., by using a weaker organic solvent or adjusting the pH). |
| Incomplete Elution | If the elution solvent is not strong enough to disrupt the interaction between saxagliptin and the sorbent, recovery will be low. Optimize the elution solvent by increasing the organic solvent content or by adding a modifier (e.g., a small amount of acid or base) to disrupt the ionic interactions. |
Data Presentation: Comparison of Extraction Methods
The following table summarizes typical extraction recovery percentages for saxagliptin using different methods as reported in various studies. Note that these values can vary depending on the specific experimental conditions.
| Extraction Method | Typical Recovery Range for Saxagliptin | Typical Recovery for 13C-Labeled IS | Reference |
| Protein Precipitation (Acetonitrile) | 82.58% - 93.37% | ~92.19% | [1] |
| Liquid-Liquid Extraction (Ethyl Acetate) | > 81.01% | Not specified in snippet | |
| Solid-Phase Extraction (Mixed-Mode Cation Exchange) | 78% - 88% | Similar to analyte |
Experimental Protocols
Protein Precipitation (PP) Protocol
This protocol is a general guideline and may require optimization.
-
Sample Preparation: To 100 µL of plasma sample in a microcentrifuge tube, add a known amount of 13C-labeled saxagliptin internal standard solution.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample.
-
Mixing: Vortex the mixture vigorously for 2 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.
Liquid-Liquid Extraction (LLE) Protocol
This protocol is a general guideline and may require optimization.
-
Sample Preparation: To 200 µL of plasma sample in a glass tube, add a known amount of 13C-labeled saxagliptin internal standard solution.
-
pH Adjustment: Add 50 µL of 0.1 M ammonium hydroxide to basify the sample to a pH of approximately 9-10.
-
Extraction: Add 1 mL of ethyl acetate to the tube.
-
Mixing: Cap the tube and vortex for 3 minutes.
-
Centrifugation: Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Organic Layer Collection: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a suitable mobile phase for analysis.
Solid-Phase Extraction (SPE) Protocol (using Mixed-Mode Cation Exchange)
This protocol is a general guideline and may require optimization.
-
Sample Preparation: To 500 µL of plasma, add a known amount of 13C-labeled saxagliptin internal standard.
-
Sample Pre-treatment: Add 500 µL of 4% phosphoric acid in water to the plasma sample and vortex to mix.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange (MCX) SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M hydrochloric acid, followed by 1 mL of methanol to remove interferences.
-
Elution: Elute the saxagliptin and its internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable mobile phase for analysis.
Visualizations
Caption: Protein Precipitation (PP) experimental workflow.
Caption: Liquid-Liquid Extraction (LLE) experimental workflow.
Caption: Solid-Phase Extraction (SPE) experimental workflow.
References
Minimizing ion suppression/enhancement in ESI-MS for saxagliptin quantification
Welcome to the Technical Support Center for Saxagliptin Quantification using ESI-MS. This resource provides troubleshooting guidance and answers to frequently asked questions to help you minimize ion suppression and enhancement, ensuring accurate and reproducible results in your analytical experiments.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the ESI-MS quantification of saxagliptin.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of ion suppression and enhancement when analyzing saxagliptin with ESI-MS?
A1: Ion suppression and enhancement are forms of matrix effects that can significantly impact the accuracy and precision of your results.[1][2][3]
-
Ion Suppression is a common issue in ESI-MS where the signal intensity of the target analyte, saxagliptin, is reduced.[1] This often occurs due to the presence of co-eluting endogenous or exogenous compounds from the sample matrix that compete with saxagliptin for ionization.[1][3] Common causes include:
-
High concentrations of salts or buffers: Non-volatile salts (e.g., phosphates) can form adducts with the analyte and reduce ionization efficiency.[4]
-
Co-eluting matrix components: Substances like phospholipids from plasma samples are notorious for causing ion suppression.[3]
-
Mobile phase additives: Certain additives, like trifluoroacetic acid (TFA), can form strong ion pairs with the analyte, hindering its ionization.[4]
-
High analyte concentration: At high concentrations, the ESI response can become non-linear, leading to signal suppression.[3]
-
-
Ion Enhancement , though less common, is an increase in the analyte signal due to the presence of other compounds in the matrix. This can be caused by co-eluting substances that improve the ionization efficiency of saxagliptin.
Q2: How can I detect if ion suppression or enhancement is affecting my saxagliptin quantification?
A2: Several methods can be used to assess the presence and extent of matrix effects:
-
Post-Column Infusion: This technique involves infusing a constant flow of a saxagliptin standard solution into the LC eluent after the analytical column, while a blank matrix extract is injected.[5] A dip or rise in the baseline signal at the retention time of interfering compounds indicates ion suppression or enhancement, respectively.[5]
-
Matrix Effect Calculation: This is a quantitative approach where you compare the peak area of saxagliptin in a post-extraction spiked sample to the peak area of saxagliptin in a pure solution at the same concentration. The matrix effect can be calculated using the following formula:
-
Matrix Effect (%) = (Peak Area in Spiked Sample / Peak Area in Pure Solution) x 100
-
A value below 100% indicates ion suppression, while a value above 100% suggests ion enhancement.
-
Q3: What are the best strategies to minimize ion suppression for saxagliptin analysis?
A3: A multi-faceted approach is often necessary to effectively minimize ion suppression.[2]
-
Optimize Sample Preparation: The goal is to remove as many interfering matrix components as possible before analysis.[3]
-
Solid-Phase Extraction (SPE): Often provides cleaner extracts compared to protein precipitation.[3]
-
Liquid-Liquid Extraction (LLE): Can be effective in separating saxagliptin from interfering substances.
-
Protein Precipitation (PPT): While simple, it is more likely to result in significant ion suppression.[3]
-
-
Improve Chromatographic Separation: Ensure that saxagliptin is chromatographically resolved from co-eluting matrix components.
-
Use an Internal Standard: A stable isotope-labeled internal standard (SIL-IS) of saxagliptin is the gold standard. It co-elutes with the analyte and experiences similar matrix effects, thus providing accurate correction during quantification.
-
Dilute the Sample: If the sensitivity of the assay allows, diluting the sample can reduce the concentration of interfering matrix components.[5]
Troubleshooting Guide
Problem: Poor sensitivity or inconsistent results for saxagliptin.
-
Possible Cause: Ion suppression.
-
Troubleshooting Steps:
-
Assess Matrix Effects: Perform a post-column infusion experiment or calculate the matrix effect to confirm if ion suppression is the issue.
-
Review Sample Preparation:
-
Are you using protein precipitation? Consider switching to SPE or LLE for a cleaner sample.
-
Ensure your extraction protocol is optimized for saxagliptin recovery and removal of interferences.
-
-
Evaluate Chromatography:
-
Check for co-elution of saxagliptin with matrix components by analyzing a blank matrix sample.
-
Modify the gradient or mobile phase composition to improve separation.
-
-
Check Mobile Phase Composition:
-
Implement an Internal Standard: If not already in use, incorporate a stable isotope-labeled internal standard for saxagliptin to compensate for signal variability.
-
Quantitative Data Summary
The following tables summarize quantitative data from various studies on saxagliptin analysis, highlighting the impact of different experimental conditions.
Table 1: Comparison of Sample Preparation Techniques on Matrix Effect
| Sample Preparation Method | Analyte | Matrix Effect (%) | Recovery (%) | Reference |
| Protein Precipitation (Acetonitrile) | Saxagliptin | 91.0 - 110.0 | >92 | [7] |
| Liquid-Liquid Extraction (Ethyl Acetate) | Saxagliptin | 90.27 - 109.15 | >81.01 | [8] |
| Solid-Phase Extraction (Ion-pair) | Saxagliptin | Not explicitly stated, but method was successful | 85.90 - 87.84 |
Note: Matrix effect values close to 100% with a narrow range indicate minimal and consistent matrix effects.
Table 2: LC-MS/MS Method Parameters for Saxagliptin Quantification
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | HILIC Chrom Matrix HP amide (5 µm, 3.0 × 100 mm) | Atlantis® dC18 (5 µm, 50 mm × 2.1 mm) | ACE 5CN (5 µm, 150 × 4.6 mm) |
| Mobile Phase | A: 5 mM ammonium formate with 0.1% formic acidB: Acetonitrile | Not specified | A: 10.0 mM ammonium formate, pH 5.0B: Acetonitrile |
| Flow Rate | Not specified | Not specified | Not specified |
| Ionization Mode | ESI Positive | ESI Positive | ESI Positive |
| Internal Standard | Not specified | Not specified | Not specified |
| Linear Range (ng/mL) | 0.1 - 100 | 0.1 - 50 | 0.10 - (not specified) |
| Reference | [7] | [8] |
Experimental Protocols
Below are detailed methodologies from key experiments for the quantification of saxagliptin.
Protocol 1: Saxagliptin Quantification in Human Plasma using Protein Precipitation
This protocol is adapted from a method for the simultaneous determination of metformin, saxagliptin, and 5-hydroxy saxagliptin in human plasma.[7]
-
Sample Preparation (Protein Precipitation):
-
To a 1.5 mL centrifuge tube, add the plasma sample.
-
Acidify the plasma sample.
-
Add acetonitrile to precipitate the proteins.
-
Vortex the mixture.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
Liquid Chromatography Conditions:
-
Column: HILIC Chrom Matrix HP amide (5 µm, 3.0 × 100 mm I.D.).
-
Mobile Phase: A gradient of acetonitrile and 5 mM ammonium formate buffer containing 0.1% formic acid.
-
Injection Volume: Not specified.
-
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific transitions for saxagliptin and its metabolite should be optimized on the instrument.
-
Protocol 2: Saxagliptin Quantification in Human Plasma using Liquid-Liquid Extraction
This protocol is based on a method for the quantification of saxagliptin in rat plasma.[8]
-
Sample Preparation (Liquid-Liquid Extraction):
-
To a suitable tube, add the plasma sample.
-
Add the internal standard solution.
-
Add ethyl acetate as the extraction solvent.
-
Vortex the mixture to ensure thorough mixing.
-
Centrifuge to separate the aqueous and organic layers.
-
Transfer the organic layer (ethyl acetate) to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
Inject the reconstituted sample into the LC-MS/MS system.
-
-
Liquid Chromatography Conditions:
-
Column: Atlantis® dC18 column (50 mm × 2.1 mm, 5 µm).
-
Mobile Phase: Specific composition not detailed, but typically a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).
-
-
Mass Spectrometry Conditions:
-
Ionization: ESI in positive mode.
-
Detection: Tandem mass spectrometry (MS/MS).
-
Visualizations
Diagrams of Workflows and Logical Relationships
Caption: Troubleshooting workflow for addressing ion suppression in saxagliptin ESI-MS analysis.
Caption: Comparative workflow of common sample preparation methods for saxagliptin analysis.
References
- 1. providiongroup.com [providiongroup.com]
- 2. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative determination of metformin, saxagliptin and 5-hydroxy saxagliptin simultaneously by hydrophilic interaction liquid chromatography - electrospray ionization mass spectrometry and its application to a bioequivalence study with a single-pill combination in human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Liquid chromatography and tandem mass spectrometry method for the quantitative determination of saxagliptin and its major pharmacologically active 5-monohydroxy metabolite in human plasma: method validation and overcoming specific and non-specific binding at low concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Isotopic Cross-Contamination in Saxagliptin LC-MS/MS Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals assess and prevent isotopic cross-contamination in saxagliptin LC-MS/MS assays.
Frequently Asked Questions (FAQs)
Q1: What is isotopic cross-contamination in the context of a saxagliptin LC-MS/MS assay?
A1: Isotopic cross-contamination, often referred to as cross-talk, occurs when the isotopic signal of the analyte (saxagliptin) interferes with the signal of its stable isotope-labeled internal standard (SIL-IS), or vice-versa. This interference can lead to inaccuracies in the quantification of saxagliptin.
Q2: Why is it important to assess and prevent isotopic cross-contamination?
Q3: What are the primary causes of isotopic cross-contamination?
A3: The main causes include:
-
Isotopic contribution of the analyte to the SIL-IS: Naturally occurring heavy isotopes (e.g., ¹³C, ¹⁵N) in the saxagliptin molecule can have the same mass-to-charge ratio (m/z) as the SIL-IS, leading to a false increase in the internal standard's signal.
-
Isotopic impurity of the SIL-IS: The SIL-IS may contain a small percentage of unlabeled saxagliptin, which will contribute to the analyte signal and cause a positive bias.
Q4: How can I determine the potential for isotopic cross-contamination in my saxagliptin assay?
A4: A formal assessment should be conducted during method development and validation. This typically involves analyzing samples containing high concentrations of the analyte in the absence of the SIL-IS and vice-versa. The goal is to measure the percentage of signal contribution from one to the other.
Q5: What are the acceptance criteria for isotopic cross-contamination?
A5: While there are no universally mandated acceptance criteria, a common industry practice is to ensure that the contribution of the analyte to the internal standard signal is less than 5% of the mean internal standard response in blank samples. Similarly, the contribution of the internal standard to the analyte signal should be less than 1% of the analyte response at the Lower Limit of Quantification (LLOQ).
Troubleshooting Guide
This guide addresses common issues related to isotopic cross-contamination during saxagliptin LC-MS/MS analysis.
Issue 1: Inaccurate results at the upper limit of quantification (ULOQ).
-
Symptom: You observe a negative bias in your quality control (QC) samples at the ULOQ.
-
Possible Cause: At high analyte concentrations, the contribution of naturally occurring heavy isotopes of saxagliptin to the SIL-IS signal becomes significant. This artificially inflates the internal standard signal, leading to a lower calculated analyte concentration.
-
Troubleshooting Steps:
-
Assess Analyte Contribution: Prepare a sample containing saxagliptin at the ULOQ concentration without the SIL-IS. Analyze this sample and measure the peak area in the MRM channel of the SIL-IS.
-
Calculate Percent Contribution: Use the following formula:
-
Mitigation: If the contribution is significant (e.g., >5%), consider the following:
-
Increase SIL-IS Concentration: A higher concentration of the SIL-IS can minimize the relative impact of the analyte's contribution.
-
Select a Different SIL-IS: If possible, use a SIL-IS with a greater mass difference from the analyte or one that is labeled on a different part of the molecule to avoid overlapping isotopic signals.
-
Mathematical Correction: As a last resort, a correction factor can be applied, but this requires rigorous validation and may not be acceptable to all regulatory agencies.
-
-
Issue 2: Positive bias observed in blank samples.
-
Symptom: You detect a response in the analyte channel when analyzing a blank matrix sample spiked only with the SIL-IS.
-
Possible Cause: The SIL-IS is not isotopically pure and contains a small amount of unlabeled saxagliptin.
-
Troubleshooting Steps:
-
Assess SIL-IS Purity: Prepare a solution of the SIL-IS at the working concentration in the initial mobile phase (without matrix). Analyze this solution and measure the peak area in the analyte's MRM channel.
-
Calculate Percent Contribution: Use the following formula:
-
Mitigation: If the contribution is significant (e.g., >20% of the LLOQ response), you should:
-
Source a Higher Purity SIL-IS: Contact your supplier to obtain a SIL-IS with a higher degree of isotopic enrichment.
-
Adjust LLOQ: If a purer standard is not available, you may need to raise the LLOQ of the assay to a level where the contribution from the SIL-IS is negligible.
-
-
Issue 3: Non-linear calibration curve, particularly at the high end.
-
Symptom: The calibration curve for saxagliptin shows a negative deviation from linearity at higher concentrations.
-
Possible Cause: This is a classic indicator of significant analyte-to-SIL-IS cross-contamination. As the analyte concentration increases, the inflation of the SIL-IS signal becomes more pronounced, leading to a non-linear relationship in the analyte/IS peak area ratio.
-
Troubleshooting Steps:
-
Follow the troubleshooting steps outlined in Issue 1 to confirm and quantify the extent of the cross-contamination.
-
Implement the mitigation strategies described, such as increasing the SIL-IS concentration or selecting a different internal standard.
-
Experimental Protocols
Protocol 1: Assessment of Analyte Contribution to Internal Standard Signal
Objective: To determine the percentage of the saxagliptin signal that contributes to the signal of its stable isotope-labeled internal standard (SIL-IS).
Materials:
-
Saxagliptin reference standard
-
Blank biological matrix (e.g., human plasma)
-
Validated LC-MS/MS system with optimized parameters for saxagliptin and its SIL-IS.
Procedure:
-
Prepare a stock solution of saxagliptin.
-
Prepare a sample by spiking the blank biological matrix with saxagliptin to the concentration of the Upper Limit of Quantification (ULOQ) of your assay. Do not add the SIL-IS.
-
Prepare a set of blank matrix samples spiked only with the SIL-IS at its working concentration (n=6).
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Inject and analyze the ULOQ sample (without IS) using the LC-MS/MS method.
-
Measure the peak area of the signal observed in the MRM transition of the SIL-IS.
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Inject and analyze the blank matrix + SIL-IS samples.
-
Calculate the mean peak area of the SIL-IS in these samples.
-
Calculate the percent contribution using the formula from Troubleshooting Issue 1.
Protocol 2: Assessment of Internal Standard Contribution to Analyte Signal
Objective: To determine the percentage of the SIL-IS signal that contributes to the analyte (saxagliptin) signal, indicating the isotopic purity of the SIL-IS.
Materials:
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Saxagliptin SIL-IS
-
Saxagliptin reference standard
-
Blank biological matrix
-
Validated LC-MS/MS system.
Procedure:
-
Prepare a stock solution of the SIL-IS.
-
Prepare a sample by spiking the blank biological matrix with the SIL-IS at its working concentration. Do not add the analyte.
-
Prepare a sample at the Lower Limit of Quantification (LLOQ) for saxagliptin in the blank biological matrix.
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Inject and analyze the SIL-IS only sample.
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Measure the peak area of the signal observed in the MRM transition of saxagliptin.
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Inject and analyze the LLOQ sample.
-
Measure the peak area of saxagliptin at the LLOQ.
-
Calculate the percent contribution using the formula from Troubleshooting Issue 2.
Quantitative Data Summary
The following tables present hypothetical data from experiments to assess isotopic cross-contamination.
Table 1: Assessment of Saxagliptin Contribution to SIL-IS Signal
| Sample Description | Analyte Concentration | SIL-IS Concentration | Peak Area in SIL-IS Channel |
| ULOQ (no IS) | 100 ng/mL | 0 ng/mL | 1,500 |
| Blank + IS (Mean of n=6) | 0 ng/mL | 50 ng/mL | 500,000 |
| % Contribution | 0.3% |
Calculation: (1,500 / 500,000) * 100 = 0.3%
Table 2: Assessment of SIL-IS Contribution to Saxagliptin Signal
| Sample Description | Analyte Concentration | SIL-IS Concentration | Peak Area in Analyte Channel |
| IS Only | 0 ng/mL | 50 ng/mL | 200 |
| LLOQ | 0.1 ng/mL | 50 ng/mL | 5,000 |
| % Contribution to LLOQ | 4.0% |
Calculation: (200 / 5,000) * 100 = 4.0%
Visualizations
Technical Support Center: High-Throughput Saxagliptin Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the high-throughput analysis of saxagliptin. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experimental procedures.
Troubleshooting Guide
This guide is designed to help users identify and resolve common problems during the analysis of saxagliptin and its metabolites.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | Inappropriate mobile phase pH affecting the ionization of saxagliptin's secondary amine. | Adjust the mobile phase to a more acidic pH (e.g., around 4.5) to ensure consistent protonation and improved peak symmetry. |
| Column overload due to high sample concentration. | Dilute the sample or reduce the injection volume. Consider using a column with a higher loading capacity. | |
| Secondary interactions between the analyte and the stationary phase. | Use a mobile phase with an appropriate buffer (e.g., ammonium formate or potassium dihydrogen phosphate) to minimize secondary interactions.[1][2] | |
| Column contamination or degradation. | Backflush the column with a strong solvent. If the problem persists, replace the column. | |
| Low Sensitivity / Poor Signal Intensity | Suboptimal ionization in the mass spectrometer source. | Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature). Saxagliptin and its metabolites ionize well in positive ion mode.[1][3] |
| Inefficient sample extraction and recovery. | Evaluate and optimize the sample preparation method (e.g., protein precipitation, LLE, or SPE). Ensure the pH of the extraction solvent is appropriate for saxagliptin. | |
| Matrix effects causing ion suppression. | See the dedicated FAQ on matrix effects below for detailed mitigation strategies. | |
| High Background Noise | Contaminated mobile phase or LC system. | Use high-purity solvents and freshly prepared mobile phases. Flush the LC system thoroughly. |
| Interference from the biological matrix. | Improve sample clean-up. Consider switching from protein precipitation to a more selective technique like SPE. | |
| Inconsistent Retention Times | Fluctuations in mobile phase composition or flow rate. | Ensure the pump is functioning correctly and the mobile phase is properly mixed and degassed. |
| Temperature variations. | Use a column oven to maintain a consistent temperature. | |
| Column equilibration issues. | Ensure the column is adequately equilibrated with the mobile phase before starting the analytical run. | |
| Interference from Metabolites (e.g., 5-hydroxy saxagliptin) | Inadequate chromatographic separation. | Optimize the mobile phase gradient and column chemistry to achieve baseline separation of saxagliptin and its major metabolites. A C18 or a cyano column can be effective.[3] |
| Similar fragmentation patterns in MS/MS. | Select unique precursor-product ion transitions for saxagliptin and its metabolites in the MRM method to ensure specificity.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the most common sample preparation technique for high-throughput analysis of saxagliptin in plasma?
A1: Protein precipitation (PPT) with acetonitrile is a widely used method due to its simplicity and speed.[1] However, for cleaner samples and to minimize matrix effects, solid-phase extraction (SPE) is also frequently employed.[3][4]
Q2: How can I minimize matrix effects in my LC-MS/MS analysis of saxagliptin?
A2: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in bioanalysis.[5][6] To mitigate them:
-
Improve Sample Clean-up: Switch from protein precipitation to a more selective method like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
-
Optimize Chromatography: Ensure chromatographic separation of saxagliptin from co-eluting matrix components. Modifying the mobile phase or gradient can help.
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Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., saxagliptin-15N d2) is the most effective way to compensate for matrix effects as it co-elutes with the analyte and experiences similar ionization effects.[4]
-
Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.
Q3: What are the typical LC-MS/MS parameters for saxagliptin analysis?
A3: While specific parameters should be optimized for your instrument, a common starting point is:
-
Column: A reversed-phase C18 or cyano column.[3]
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 5 mM ammonium formate with 0.1% formic acid).[1]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[1][3]
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for saxagliptin and its internal standard.
Q4: My saxagliptin sample is degrading during storage or analysis. What could be the cause?
A4: Saxagliptin can be susceptible to degradation under certain conditions. Forced degradation studies have shown it to be labile in hydrolytic (acidic and alkaline) and oxidative conditions.[7][8] Ensure that your samples are stored at appropriate temperatures (e.g., -80°C for plasma) and that the pH of your analytical solutions is controlled.
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol is a general guideline for the extraction of saxagliptin from human plasma using protein precipitation.
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To 100 µL of plasma sample in a microcentrifuge tube, add a suitable internal standard.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1-2 minutes.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.
UPLC-MS/MS Method Parameters
The following table summarizes typical starting parameters for a UPLC-MS/MS method for the analysis of saxagliptin and its active metabolite, 5-hydroxy saxagliptin.
| Parameter | Value |
| LC System | UPLC System |
| Column | Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.120 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | ESI Positive |
| MRM Transitions | Instrument-specific optimization required |
| Run Time | ~3 minutes |
Note: The above parameters are a starting point and should be optimized for the specific instrumentation and analytical requirements.
Quantitative Data Summary
The following tables provide a summary of linearity ranges and lower limits of quantification (LLOQ) from various published methods for saxagliptin analysis.
Table 1: Linearity Ranges for Saxagliptin in Various Methods
| Method | Matrix | Linearity Range (ng/mL) | Correlation Coefficient (r²) |
| UPLC-MS/MS[9] | Bulk and Tablet | 10 - 150 | 0.9980 |
| LC-MS/MS[4] | Human Plasma | 0.05 - 100 | >0.99 |
| HILIC-MS[1] | Human Plasma | 0.1 - 100 | ≥0.999 |
| LC-MS/MS[3] | Human Plasma | 0.10 - 100 | ≥0.9992 |
Table 2: LLOQ for Saxagliptin in Various Methods
| Method | Matrix | LLOQ (ng/mL) |
| LC-MS/MS[4] | Human Plasma | 0.05 |
| HILIC-MS[1] | Human Plasma | 0.1 |
| LC-MS/MS[3] | Human Plasma | 0.10 |
| UPLC-MS/MS[9] | Bulk and Tablet | 10 |
Visualizations
Caption: A typical experimental workflow for the high-throughput analysis of saxagliptin in plasma.
Caption: The signaling pathway of DPP-4 inhibition by saxagliptin to regulate blood glucose levels.
References
- 1. researchgate.net [researchgate.net]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. LC-MS/MS analysis of metformin, saxagliptin and 5-hydroxy saxagliptin in human plasma and its pharmacokinetic study with a fixed-dose formulation in healthy Indian subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thieme E-Books & E-Journals - [thieme-connect.com]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eijppr.com [eijppr.com]
- 7. LC-ESI-MS/MS studies on saxagliptin and its forced degradation products - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. dergipark.org.tr [dergipark.org.tr]
Technical Support Center: Stable Isotope Labeled Standards in Large Coh-ort Studies
Welcome to the technical support center for the application of stable isotope-labeled (SIL) standards in large cohort studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using SIL standards in large cohort studies?
Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry-based studies for several reasons:
-
Improved Accuracy and Precision : SIL standards are chemically almost identical to their endogenous counterparts, allowing them to co-elute during chromatography and experience similar ionization effects in the mass spectrometer. This helps to correct for variations in sample preparation and analysis, leading to more accurate and precise quantification.[1][2][3][4]
-
Correction for Matrix Effects : Large cohort studies often involve complex biological matrices (e.g., plasma, urine), which can cause ion suppression or enhancement, collectively known as matrix effects.[5][6] SIL standards co-elute with the analyte of interest and are affected by the matrix in a nearly identical way, thus providing a reliable means of correction.[2][3][7]
-
Enhanced Comparability : By minimizing analytical variability, SIL standards improve the comparability of data generated across large numbers of samples, different batches, and even different laboratories, which is crucial for the statistical power of cohort studies.[7]
Q2: What are the most significant challenges associated with using SIL standards in large-scale studies?
Despite their advantages, researchers face several hurdles when implementing SIL standards in large cohort studies:
-
Cost and Procurement : The synthesis of high-purity, stable isotope-labeled compounds can be expensive, and the cost per sample can become prohibitive in studies with thousands of participants.[2] Furthermore, the commercial availability of specific SIL standards for all metabolites or analytes of interest can be limited.[7]
-
Isotopic Purity and Stability : The isotopic enrichment and chemical purity of SIL standards are critical for accurate quantification.[7] Impurities or degradation of the standard over the course of a long study can introduce significant errors. Long-term stability, especially for large batches of prepared samples, needs to be carefully evaluated.[8]
-
Matrix Effects : While SIL standards are used to correct for matrix effects, severe and unexpected matrix effects can still impact the accuracy of quantification.[5]
-
Data Analysis Complexity : The analysis of data from large-scale metabolomics or proteomics studies using SIL standards requires specialized software and expertise to accurately calculate concentration ratios and perform statistical analysis. Correcting for the natural abundance of stable isotopes is also a critical step.[9]
Q3: How do I choose the right stable isotope for my internal standard?
The choice of isotope is crucial for the success of your experiment. The most commonly used stable isotopes are Deuterium (²H or D), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N).[10][11]
| Isotope | Pros | Cons |
| Deuterium (²H) | Generally the least expensive and easiest to synthesize.[10] | Can sometimes be lost or exchanged with protons in the solvent or matrix.[10][11] May cause slight shifts in retention time compared to the unlabeled analyte (chromatographic isotope effect).[10] |
| Carbon-13 (¹³C) | Stable and not subject to exchange.[10][11] Minimal chromatographic isotope effect. | More expensive and often more complex to synthesize than deuterated standards.[10] |
| Nitrogen-15 (¹⁵N) | Stable and not subject to exchange.[11] Useful for nitrogen-containing compounds. | Synthesis can be challenging and costly. |
Recommendation: For most applications, ¹³C or ¹⁵N labeling is preferred due to the higher stability of the label.[10][11] If using deuterium, ensure the label is placed in a non-exchangeable position on the molecule.[7][11]
Troubleshooting Guides
Issue 1: High Variability in SIL Standard Signal Across a Large Batch
Symptoms:
-
The peak area of the SIL internal standard is inconsistent across quality control (QC) and study samples.
-
The coefficient of variation (%CV) for the SIL standard response is higher than the acceptable limit (typically <15-20%).
Potential Causes & Solutions:
| Cause | Troubleshooting Steps |
| Inconsistent Pipetting | Verify and recalibrate pipettes. Ensure all technicians are using proper pipetting techniques. Consider using automated liquid handlers for large batches to minimize human error.[7] |
| Degradation of the Standard | Assess the stability of the SIL standard in the sample matrix and storage conditions. Perform freeze-thaw stability and long-term stability experiments.[8][12] Store stock solutions and samples at appropriate temperatures (e.g., -80°C). |
| Variable Matrix Effects | Investigate matrix effects. Even with a SIL standard, extreme variations in the matrix between samples can lead to differential ion suppression. Consider optimizing sample preparation to remove more interfering compounds. Diluting the sample may also help mitigate matrix effects.[6] |
| Instrument Instability | Check instrument performance. Run system suitability tests before each batch. Clean the ion source and check for any leaks or blockages in the LC system. |
Issue 2: Poor Recovery of the Analyte and SIL Standard
Symptoms:
-
Low signal intensity for both the target analyte and the SIL internal standard.
Potential Causes & Solutions:
| Cause | Troubleshooting Steps |
| Inefficient Sample Extraction | Optimize the extraction protocol. Experiment with different extraction solvents, pH conditions, and extraction times to improve recovery. |
| Adsorption to Surfaces | Check for non-specific binding. Analytes and their SIL counterparts can adsorb to plasticware or vials. Try using low-binding tubes and vials. |
| Analyte Instability during Sample Preparation | Evaluate stability during sample processing. Some analytes may degrade at room temperature or in certain solvents. Keep samples on ice and minimize the time between extraction and analysis. |
Experimental Protocols
Protocol: Generic Sample Preparation for LC-MS/MS Analysis with SIL Internal Standards
This protocol provides a general workflow for the extraction of small molecules from plasma for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This is a template and must be optimized for specific analytes.
-
Thaw Samples: Thaw frozen plasma samples on ice.
-
Prepare Internal Standard Spiking Solution: Dilute the SIL internal standard stock solution to the desired working concentration in an appropriate solvent (e.g., methanol, acetonitrile).
-
Spike Samples: Add a precise volume of the SIL internal standard working solution to each plasma sample, quality control (QC) sample, and calibration standard. Vortex briefly to mix.
-
Protein Precipitation: Add a volume of cold protein precipitation solvent (e.g., acetonitrile or methanol, often in a 3:1 or 4:1 ratio to the plasma volume) to each sample.
-
Vortex and Centrifuge: Vortex the samples vigorously for 1-2 minutes to ensure complete protein precipitation. Centrifuge at high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new tube or a 96-well plate, being careful not to disturb the protein pellet.
-
Evaporation and Reconstitution (Optional): If concentration is needed, evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a solvent compatible with the LC mobile phase.
-
LC-MS/MS Analysis: Inject the prepared samples into the LC-MS/MS system for analysis.
Visualizations
References
- 1. Isotopic labeling-assisted metabolomics using LC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. Stable Isotope-labeled Standards - Amerigo Scientific [amerigoscientific.com]
- 5. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Isotope labeled internal standards (ILIS) as a basis for quality control in clinical studies using plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 12. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Bioanalytical Method Validation for Saxagliptin Assays: The Role of Isotopic Internal Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of bioanalytical methods for the quantification of saxagliptin in biological matrices, with a focus on the advantages of using a stable isotope-labeled internal standard (IS) like Saxagliptin-¹³C₃. The information presented is supported by experimental data from published studies to aid researchers in selecting the most appropriate method for their pharmacokinetic and bioequivalence studies.
The validation of bioanalytical methods is a critical step in drug development, ensuring the reliability, reproducibility, and accuracy of the data used to assess a drug's performance. For saxagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes, robust bioanalytical methods are essential. The use of a stable isotope-labeled internal standard, which is chemically identical to the analyte but has a different mass, is considered the gold standard in LC-MS/MS bioanalysis. This is because it can effectively compensate for variations in sample preparation, matrix effects, and instrument response, leading to higher precision and accuracy.
Comparison of Bioanalytical Methods
This section compares a representative LC-MS/MS method using a deuterated saxagliptin internal standard (a close analogue to Saxagliptin-¹³C₃) with an alternative HPLC-UV method that employs a non-isotopic internal standard. The data is summarized from published validation studies.
| Validation Parameter | LC-MS/MS with Deuterated IS | HPLC-UV with Non-Isotopic IS |
| Linearity Range | 0.05–100 ng/mL[1] | 10–500 ng/mL[2] |
| Correlation Coefficient (r²) | ≥ 0.999[1] | 0.998[2] |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL[1] | 10 ng/mL[2] |
| Accuracy (% Bias) | Within ±15%[1] | Within ±15%[2] |
| Precision (% CV) | ≤ 15%[1] | ≤ 15%[2] |
| Recovery | 85.90 - 87.84%[3] | Not explicitly reported, but within acceptable limits[2] |
| Matrix Effect | Assessed and compensated for by the IS[1] | Potential for uncompensated matrix effects |
| Internal Standard | Saxagliptin-¹⁵N-d₂[1] | Linagliptin[2] |
Key Observations:
-
The LC-MS/MS method with a deuterated internal standard demonstrates significantly higher sensitivity, with a much lower LLOQ compared to the HPLC-UV method.[1][2] This is crucial for studies where low concentrations of saxagliptin are expected.
-
While both methods exhibit good linearity, accuracy, and precision within their respective validation ranges, the use of a stable isotope-labeled internal standard in the LC-MS/MS method provides more reliable compensation for potential matrix effects and variability in sample processing.
-
The HPLC-UV method, while less sensitive, can be a viable and more accessible alternative for applications where higher concentrations are measured and the instrumentation for LC-MS/MS is not available.
Detailed Experimental Protocols
1. LC-MS/MS Method with Deuterated Internal Standard (Based on a similar validated method)
-
Sample Preparation: Solid-phase extraction (SPE) is a common technique. Briefly, a 100 µL plasma sample is mixed with the deuterated internal standard solution. The mixture is then loaded onto an SPE cartridge. After washing to remove interfering substances, the analyte and IS are eluted, and the eluate is injected into the LC-MS/MS system.[1]
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM). The transitions monitored would be specific for saxagliptin and its ¹³C₃-labeled internal standard. For example, for saxagliptin, a possible transition is m/z 316.2 → 156.1. The corresponding transition for Saxagliptin-¹³C₃ would be m/z 319.2 → 156.1 (assuming three ¹³C atoms in a part of the molecule that does not include the fragmented portion).
-
2. HPLC-UV Method with Non-Isotopic Internal Standard
-
Sample Preparation: Protein precipitation is a simpler and faster sample preparation method often used. To a 200 µL plasma sample, the internal standard (linagliptin) is added, followed by a protein precipitating agent like acetonitrile. After vortexing and centrifugation, the clear supernatant is injected into the HPLC system.[2]
-
Chromatographic Conditions:
Experimental Workflow and Signaling Pathway Diagrams
To visualize the bioanalytical method validation process, the following diagrams are provided in the DOT language for Graphviz.
Caption: Experimental workflow for bioanalytical method validation of saxagliptin.
Caption: Signaling pathway showing the mechanism of action of saxagliptin.
References
- 1. Thieme E-Books & E-Journals - [thieme-connect.com]
- 2. Simultaneous Estimation of Saxagliptin and Dapagliflozin in Human Plasma by Validated High Performance Liquid Chromatography - Ultraviolet Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Liquid chromatography and tandem mass spectrometry method for the quantitative determination of saxagliptin and its major pharmacologically active 5-monohydroxy metabolite in human plasma: method validation and overcoming specific and non-specific binding at low concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dergipark.org.tr [dergipark.org.tr]
A Head-to-Head Battle of Internal Standards: Saxagliptin-13C3 vs. Deuterated Saxagliptin in Bioanalysis
A crucial element in the precise quantification of pharmaceuticals in biological matrices is the selection of an appropriate internal standard (IS). For the dipeptidyl peptidase-4 (DPP-4) inhibitor, saxagliptin, the choice between a carbon-13 labeled (Saxagliptin-¹³C₃) or a deuterated version as an internal standard can significantly impact assay performance in liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides a comprehensive comparison to aid researchers, scientists, and drug development professionals in making an informed decision.
Key Performance Parameters: A Comparative Overview
The ideal internal standard should mimic the analyte of interest throughout the entire analytical process, including sample preparation, chromatography, and ionization, thereby compensating for any variability. The following table summarizes the expected performance characteristics based on available data for a deuterated/¹⁵N-labeled saxagliptin and the known properties of ¹³C-labeled compounds.
| Performance Parameter | Deuterated Saxagliptin (e.g., saxagliptin-¹⁵N d₂) | Saxagliptin-¹³C₃ (Expected Performance) |
| Co-elution with Analyte | May exhibit slight retention time shifts. | Expected to have identical retention time. |
| Isotopic Stability | Potential for back-exchange of deuterium atoms. | Highly stable with no risk of isotope exchange. |
| Matrix Effect Compensation | Generally effective, but chromatographic shifts can lead to differential ion suppression/enhancement. | Superior compensation due to identical chromatographic behavior and ionization. |
| Accuracy & Precision | High accuracy and precision are achievable as demonstrated in studies. | Expected to provide at least equivalent, if not superior, accuracy and precision. |
| Commercial Availability | Readily available from various suppliers. | Commercially available. |
The Verdict on Performance
Stable isotope-labeled internal standards are the gold standard in quantitative bioanalysis. A study utilizing saxagliptin-¹⁵N d₂ as an internal standard for the quantification of saxagliptin and its active metabolite in human plasma demonstrated excellent linearity, precision, and accuracy, meeting US FDA guidelines.[1] This underscores the suitability of SILs for saxagliptin bioanalysis.
However, the key differentiator between ¹³C-labeled and deuterated standards lies in their physicochemical behavior. Deuterium, being a heavier isotope of hydrogen, can alter the bond energy, leading to potential chromatographic shifts where the deuterated compound elutes slightly earlier than the native analyte. This can be problematic if the analyte and IS encounter different levels of matrix effects in the ion source.
In contrast, the substitution of ¹²C with ¹³C results in a negligible change in the molecule's physicochemical properties. Consequently, ¹³C-labeled internal standards, such as Saxagliptin-¹³C₃, are expected to co-elute perfectly with the unlabeled saxagliptin. This identical chromatographic behavior ensures that both the analyte and the internal standard experience the exact same matrix effects, leading to more reliable and accurate quantification. Furthermore, ¹³C labels are exceptionally stable and not susceptible to the back-exchange that can sometimes occur with deuterium labels, particularly if the deuterium atoms are located on exchangeable sites.
Experimental Workflow & Methodologies
A typical bioanalytical workflow for the quantification of saxagliptin in human plasma using an SIL internal standard is depicted below.
Figure 1: A generalized experimental workflow for the bioanalysis of saxagliptin.
Representative Experimental Protocol
The following is a representative protocol based on methods for saxagliptin quantification in human plasma.
1. Sample Preparation:
-
To 100 µL of human plasma, add 25 µL of the internal standard working solution (either Saxagliptin-¹³C₃ or deuterated saxagliptin).
-
Perform protein precipitation by adding 300 µL of acetonitrile.
-
Vortex mix for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions:
-
LC System: UHPLC or HPLC system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive.
-
MRM Transitions:
-
Saxagliptin: Precursor ion > Product ion (specific m/z values to be optimized).
-
Internal Standard: Precursor ion > Product ion (specific m/z values corresponding to the labeled standard).
-
The Logic of Stable Isotope-Labeled Internal Standards
The superiority of SIL internal standards over other types, such as structural analogs, stems from their ability to accurately track the analyte of interest throughout the analytical process.
Figure 2: The logical basis for the superiority of SIL internal standards.
Conclusion
For the bioanalysis of saxagliptin, both Saxagliptin-¹³C₃ and deuterated saxagliptin are suitable choices for an internal standard, with both capable of producing high-quality data. However, based on fundamental physicochemical principles, Saxagliptin-¹³C₃ holds a theoretical advantage . Its perfect co-elution with the native analyte provides a more robust and reliable correction for matrix effects, and its isotopic stability is absolute. Therefore, for the development of highly accurate and reproducible bioanalytical methods for saxagliptin, particularly when dealing with complex matrices or when the highest level of data integrity is required, Saxagliptin-¹³C₃ is the recommended internal standard .
References
A Comparative Guide to Analytical Methods for the Quantification of Saxagliptin
An objective comparison of the performance of various analytical techniques for the measurement of saxagliptin, supported by experimental data from published studies.
This guide offers a comprehensive review and cross-validation of different analytical methods for the quantitative determination of saxagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus. The accurate measurement of saxagliptin in pharmaceutical formulations and biological matrices is crucial for quality control, pharmacokinetic studies, and ensuring therapeutic efficacy. This document provides researchers, scientists, and drug development professionals with a comparative analysis of commonly employed techniques, including High-Performance Liquid Chromatography (HPLC) with UV detection, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Comparative Analysis of Method Performance
The selection of an appropriate analytical method depends on various factors, including the sample matrix, required sensitivity, and the purpose of the analysis. The following tables summarize the key performance parameters of different validated methods for saxagliptin quantification.
| Table 1: Performance Characteristics of HPLC-UV Methods for Saxagliptin Quantification | ||||||
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 | Method 5 | Method 6 |
| Matrix | Bulk Drug | Bulk & Tablet | Bulk & Tablet | Bulk & Tablet | Bulk & Tablet | Bulk & Tablet |
| Linearity Range (µg/mL) | 10 - 50[1] | 15.0 - 100.0[2] | 1.25 - 7.5 | 0.625 - 3.75 | 10 - 125 | 6 - 14 |
| Correlation Coefficient (r²) | 0.999[1] | >0.999[2] | >0.999 | >0.999 | 0.999 | 0.9999 |
| LOD (µg/mL) | - | - | - | - | - | 0.020 |
| LOQ (µg/mL) | - | - | - | - | - | 0.075 |
| Accuracy (% Recovery) | - | 99.42 - 101.59[2] | 98.51 - 100.80 | 98.51 - 100.80 | 98.95 - 101.22[3] | 99.94 |
| Precision (%RSD) | < 2%[1] | < 1.49%[2] | 0.4 - 0.8 | 0.4 - 0.8 | < 2% | < 2% |
| Table 2: Performance Characteristics of LC-MS/MS and UPLC-MS/MS Methods for Saxagliptin Quantification | ||
| Parameter | LC-MS/MS | UPLC-MS/MS |
| Matrix | Human Plasma[4] | Bulk & Tablet[5][6] |
| Linearity Range (ng/mL) | 0.10 - 50 | 10 - 150[5][6] |
| Correlation Coefficient (r²) | ≥ 0.9992[4] | 0.9980[5][6] |
| LOD (ng/mL) | - | - |
| LOQ (ng/mL) | 0.10[4] | 10[6] |
| Accuracy (% Recovery) | 85.90 - 87.84[4] | - |
| Precision (%RSD) | - | - |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on validated methods from the scientific literature.
RP-HPLC-UV Method for Saxagliptin in Bulk Drug[1][7]
-
Instrumentation: A High-Performance Liquid Chromatography system equipped with a UV detector.
-
Chromatographic Column: Grace C18 (250mm x 4.6mm, 5 micron particle size).[1][7]
-
Mobile Phase: A mixture of methanol and water in a ratio of 80:20 (v/v).[1][7]
-
Standard Solution Preparation: A stock solution of saxagliptin is prepared by accurately weighing and dissolving the standard in the mobile phase to achieve a known concentration.[1] Serial dilutions are then made to prepare working standard solutions.
-
Sample Preparation: An accurately weighed portion of the bulk drug is dissolved in the mobile phase to obtain a solution within the calibrated concentration range.
-
Analysis: The standard and sample solutions are injected into the chromatograph, and the peak areas are recorded. The concentration of saxagliptin in the sample is determined by comparing its peak area with that of the standard.
UPLC-MS/MS Method for Saxagliptin in Bulk and Tablet Dosage Forms[5][6]
-
Instrumentation: An Ultra-Performance Liquid Chromatography system coupled with a tandem mass spectrometer.
-
Chromatographic Column: Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).[5][6]
-
Mobile Phase: A mixture of acetonitrile and 0.1% formic acid in a ratio of 60:40 (v/v).[5][6]
-
Ionization Mode: Positive ion and multiple reaction monitoring (MRM) modes.[5]
-
Standard Solution Preparation: A stock solution of saxagliptin is prepared in a suitable solvent (e.g., methanol).[6] Working standards are prepared by diluting the stock solution with the mobile phase to concentrations ranging from 10 to 150 ng/mL.[5][6]
-
Sample Preparation (Tablets): A representative number of tablets are weighed and finely powdered. A portion of the powder equivalent to a known amount of saxagliptin is accurately weighed, dissolved in a suitable solvent, and sonicated. The solution is then filtered and diluted with the mobile phase to a concentration within the calibration range.
-
Analysis: The prepared standard and sample solutions are injected into the UPLC-MS/MS system. The analyte is quantified based on the peak area response in the MRM mode.
LC-MS/MS Method for Saxagliptin in Human Plasma[4]
-
Instrumentation: A Liquid Chromatography system coupled with a tandem mass spectrometer.
-
Chromatographic Column: ACE 5CN (150 × 4.6 mm, 5 μm).[4]
-
Mobile Phase: A mixture of acetonitrile and 10.0 mM ammonium formate buffer (pH 5.0) in a ratio of 80:20 (v/v).[4]
-
Sample Preparation: Sample preparation from 50 μL of plasma is performed using solid-phase extraction with sodium dodecyl sulfate as an ion-pair reagent.[4]
-
Run Time: 3.5 minutes.[4]
-
Ionization Mode: Electrospray ionization in the positive ionization mode.[4]
-
Analysis: The processed plasma samples are injected into the LC-MS/MS system for the simultaneous determination of saxagliptin and its active metabolite, 5-hydroxy saxagliptin.[4]
Visualized Experimental Workflows
The following diagrams illustrate the logical flow of the experimental procedures described above.
References
- 1. bepls.com [bepls.com]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. LC-MS/MS analysis of metformin, saxagliptin and 5-hydroxy saxagliptin in human plasma and its pharmacokinetic study with a fixed-dose formulation in healthy Indian subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Istanbul University Press [iupress.istanbul.edu.tr]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. jddtonline.info [jddtonline.info]
A Comparative Guide to Saxagliptin Quantification: Evaluating Linearity, Precision, and Accuracy with a Stable Isotope-Labeled Internal Standard
For researchers, scientists, and professionals in drug development, the accurate quantification of pharmaceutical compounds is paramount. This guide provides a detailed comparison of analytical methods for the quantification of saxagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes. We will focus on the performance characteristics of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing a stable isotope-labeled internal standard (IS), and compare it with alternative analytical techniques.
Performance Comparison of Analytical Methods
The use of a stable isotope-labeled internal standard, such as ¹³C or ¹⁵N-labeled saxagliptin, is considered the gold standard for quantitative bioanalysis using LC-MS/MS. This is because it co-elutes with the analyte and experiences similar ionization effects, leading to highly accurate and precise measurements. The following tables summarize the performance data from various published methods for saxagliptin quantification.
Method 1: LC-MS/MS with Stable Isotope-Labeled Internal Standard (Saxagliptin-¹⁵N-d₂)
This method demonstrates high sensitivity and robustness for the simultaneous determination of saxagliptin and its active metabolite, 5-hydroxy saxagliptin, in human plasma.
| Parameter | Saxagliptin | 5-hydroxy Saxagliptin |
| Linearity Range | 0.05 - 100 ng/mL | 0.05 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 |
| Precision (RSD%) | Within ±15% | Within ±15% |
| Accuracy (%) | Within ±15% of nominal | Within ±15% of nominal |
Method 2: UPLC-MS/MS with a Non-Isotopically Labeled Internal Standard
This ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method offers a rapid analysis time for saxagliptin in bulk and tablet dosage forms.[1]
| Parameter | Value |
| Linearity Range | 10 - 150 ng/mL |
| Correlation Coefficient (r²) | 0.9980 |
| Precision (RSD%) | Not explicitly stated |
| Accuracy (%) | Within acceptable limits per ICH guidelines |
Method 3: RP-HPLC with UV Detection
This reverse-phase high-performance liquid chromatography (RP-HPLC) method is a more accessible technique for the simultaneous estimation of saxagliptin and dapagliflozin in human plasma.[2]
| Parameter | Saxagliptin | Dapagliflozin |
| Linearity Range | 0.01 - 0.5 µg/mL | 0.05 - 2 µg/mL |
| Correlation Coefficient (r) | 0.996 | 0.998 |
| Precision (RSD%) | Within acceptable limits | Within acceptable limits |
| Accuracy (%) | Within acceptable limits | Within acceptable limits |
Experimental Protocols
Method 1: LC-MS/MS with Stable Isotope-Labeled IS
-
Sample Preparation: Solid-phase extraction (SPE) is employed to extract saxagliptin, 5-hydroxy saxagliptin, and their respective stable isotope-labeled internal standards (saxagliptin-¹⁵N-d₂ and 5-hydroxy saxagliptin-¹⁵N-d₂) from human plasma.
-
Chromatography: Separation is achieved on a suitable LC column with a mobile phase consisting of 0.1% acetic acid in 5 mM ammonium acetate and acetonitrile (30:70, v/v) at a flow rate of 0.85 mL/min.[3]
-
Detection: Mass spectrometric detection is performed using an instrument capable of tandem mass spectrometry.
Method 2: UPLC-MS/MS with Non-Isotopically Labeled IS
-
Sample Preparation: The specific extraction method from the matrix is not detailed in the provided abstract but would typically involve protein precipitation or liquid-liquid extraction.
-
Chromatography: A Waters Acquity UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm) is used with a mobile phase of acetonitrile and 0.1% formic acid (60:40, v/v) at a flow rate of 0.120 mL/min.[1]
-
Detection: Detection is carried out by tandem mass spectrometry in positive ion and multiple reaction monitoring modes.[1]
Method 3: RP-HPLC with UV Detection
-
Sample Preparation: Protein precipitation with acetonitrile is used to extract the analytes from human plasma.[2]
-
Chromatography: An Eclipse XDB C18 column (150 x 4.6 mm, 5 µm) is used for separation with a mobile phase of 0.1% ortho-phosphoric acid and acetonitrile (50:50, v/v) at a flow rate of 1 mL/min.[2]
-
Detection: The analytes are detected using a UV detector at a wavelength of 254 nm.[2]
Visualizing the Workflow and Concepts
To better understand the experimental process and the relationship between key validation parameters, the following diagrams are provided.
Caption: Experimental workflow for saxagliptin quantification using a ¹³C IS.
Caption: The relationship between linearity, precision, and accuracy in method validation.
References
- 1. İstanbul Journal of Pharmacy » Submission » Development and validation of UPLC-MS/MS method for estimation of Saxagliptin in bulk and tablet dosage forms [dergipark.org.tr]
- 2. Simultaneous Estimation of Saxagliptin and Dapagliflozin in Human Plasma by Validated High Performance Liquid Chromatography - Ultraviolet Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Performance of 13C-Labeled Internal Standards in Lipidomics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of lipids is paramount in understanding disease pathology, identifying biomarkers, and developing novel therapeutics. In mass spectrometry-based lipidomics, the use of internal standards is crucial for correcting analytical variability. Among the various types of internal standards, 13C-labeled lipids have emerged as a superior choice for achieving high accuracy and precision. This guide provides an objective comparison of the performance of 13C-labeled internal standards against other alternatives, supported by experimental data and detailed protocols.
Executive Summary
Stable isotope-labeled internal standards, particularly those uniformly labeled with Carbon-13 (13C), are considered the gold standard for quantitative lipidomics.[1] Their key advantage lies in their chemical and physical similarity to the endogenous lipids being analyzed, ensuring they co-elute chromatographically and experience similar ionization and matrix effects. This co-behavior allows for reliable correction of variations that can occur during sample preparation, extraction, and analysis.
This guide will delve into the quantitative performance of 13C-labeled internal standards, present a detailed experimental protocol for their use in a typical lipidomics workflow, and visualize a key lipid signaling pathway where such accurate quantification is critical.
Data Presentation: Quantitative Performance Comparison
The primary goal of using internal standards is to minimize analytical variability, which is often measured by the coefficient of variation (CV%). Lower CV% values indicate higher precision and data quality. Experimental evidence demonstrates that 13C-labeled internal standards significantly reduce the CV% in lipid quantification compared to other normalization methods.
A study comparing a biologically generated 13C-labeled internal standard (IS) mixture from P. pastoris with a commercially available deuterated internal standard mixture showed a significant reduction in the average CV% of lipid measurements.[2][3]
| Normalization Method | Average CV% |
| No Internal Standard (Raw Data) | 11.01% |
| Deuterated Internal Standard Mixture | Not specified, but higher than 13C-IS |
| 13C-Labeled Internal Standard Mixture | 6.36% |
Table 1: Comparison of the coefficient of variation (CV%) for lipid quantification using different normalization methods. The data highlights the superior performance of the 13C-labeled internal standard mixture in reducing analytical variability. Data sourced from a study utilizing a large set of human plasma samples (n=101).[2]
While specific comparative data on recovery and linearity for 13C-labeled versus other standards can be sparse in single head-to-head studies, the principles of isotope dilution mass spectrometry (IDMS) underpin their superior performance. As 13C-labeled standards are chemically identical to their endogenous counterparts, their recovery throughout the sample preparation process is expected to be nearly identical. Similarly, they exhibit the same ionization response over a wide dynamic range, leading to excellent linearity in quantification. Deuterated standards, while also effective, can sometimes exhibit slight chromatographic shifts relative to the non-labeled analyte, which can introduce minor inaccuracies.[4] Non-isotopically labeled internal standards (e.g., odd-chain lipids) have different chemical structures and, therefore, may not perfectly mimic the behavior of the target analytes, potentially leading to greater variability in recovery and ionization efficiency.
Experimental Protocols
This section provides a detailed methodology for a typical quantitative lipidomics experiment using 13C-labeled internal standards with LC-MS/MS. This protocol is a composite based on established methods and best practices.
Objective: To accurately quantify lipid species in human plasma samples.
Materials:
-
Human plasma samples
-
13C-labeled internal standard mixture (e.g., a commercially available mix or a biologically generated one)
-
Chloroform, Methanol, Water (LC-MS grade)
-
Isopropanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Microcentrifuge tubes
-
Nitrogen evaporator
-
Autosampler vials with inserts
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Sample Preparation and Lipid Extraction (Bligh & Dyer Method):
-
Thaw frozen plasma samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 50 µL of plasma.
-
Add a known amount of the 13C-labeled internal standard mixture to each plasma sample. The amount should be optimized to be within the linear range of the instrument's detector.
-
Add 200 µL of methanol and vortex thoroughly to precipitate proteins.
-
Add 100 µL of chloroform, vortex, and then add 100 µL of water, vortexing after each addition.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the lower organic phase (containing the lipids) using a glass syringe and transfer to a new tube.
-
Dry the lipid extract under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in 100 µL of isopropanol/methanol (1:1, v/v) for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column suitable for lipidomics (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium acetate and 0.1% formic acid.
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium acetate and 0.1% formic acid.
-
Gradient: A suitable gradient to separate the different lipid classes, for example:
-
0-2 min: 30% B
-
2-15 min: linear gradient to 100% B
-
15-20 min: hold at 100% B
-
20.1-25 min: return to 30% B for re-equilibration.
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive and negative electrospray ionization (ESI) in separate runs or using polarity switching.
-
Data Acquisition: Full scan MS followed by data-dependent MS/MS (ddMS2) or a targeted approach using selected reaction monitoring (SRM) or parallel reaction monitoring (PRM).
-
Collision Energy: Optimized for fragmentation of different lipid classes.
-
-
-
Data Analysis:
-
Identify lipid species based on their accurate mass, retention time, and fragmentation patterns, comparing them to lipid databases (e.g., LIPID MAPS).
-
Quantify each endogenous lipid by calculating the ratio of its peak area to the peak area of its corresponding 13C-labeled internal standard.
-
Construct calibration curves using serial dilutions of known concentrations of lipid standards spiked with the internal standard mixture to determine the absolute concentration of each lipid species.
-
Mandatory Visualization
Experimental Workflow
The following diagram illustrates the key steps in a typical lipidomics workflow employing 13C-labeled internal standards for accurate quantification.
A typical experimental workflow for quantitative lipidomics using 13C-labeled internal standards.
Sphingolipid Signaling Pathway
Sphingolipids are a class of lipids that play crucial roles in cell signaling and are implicated in numerous diseases. Accurate quantification of different sphingolipid species is essential for understanding their function. The following diagram illustrates the central pathways of sphingolipid metabolism.
A simplified diagram of the sphingolipid metabolism and signaling pathway.
References
A Head-to-Head Battle of DPP-4 Inhibitors: Comparative Pharmacokinetics of Saxagliptin and Sitagliptin in Research Models
In the landscape of type 2 diabetes therapeutics, dipeptidyl peptidase-4 (DPP-4) inhibitors have carved a significant niche. Among them, saxagliptin and sitagliptin are prominent members, both designed to enhance glycemic control by preventing the degradation of incretin hormones. For researchers and drug development professionals, a nuanced understanding of their pharmacokinetic profiles in preclinical models is paramount for interpreting efficacy and safety data, as well as for designing future studies. This guide provides an objective comparison of the pharmacokinetic properties of saxagliptin and sitagliptin, supported by experimental data from various research models.
At a Glance: Key Pharmacokinetic Parameters
The following tables summarize the core pharmacokinetic parameters of saxagliptin and sitagliptin across common preclinical species. These values provide a quantitative basis for comparing the absorption, distribution, metabolism, and excretion (ADME) characteristics of the two drugs.
Table 1: Pharmacokinetic Parameters of Saxagliptin in Animal Models
| Parameter | Rat | Dog | Monkey |
| Oral Bioavailability (%) | 50-75[1] | 50-75[1] | 50-75[1] |
| Tmax (h) | ~0.11[2] | - | - |
| Plasma Clearance (mL/min/kg) | 115[1] | 9.3[1] | 14.5[1] |
| Elimination Half-life (t½) (h) | 2.1 - 4.4[1] | 2.1 - 4.4[1] | 2.1 - 4.4[1] |
| Volume of Distribution (Vd) (L/kg) | 1.3 - 5.2[1] | 1.3 - 5.2[1] | 1.3 - 5.2[1] |
| Plasma Protein Binding (%) | ≤30[1] | ≤30[1] | ≤30[1] |
Table 2: Pharmacokinetic Parameters of Sitagliptin in Animal Models
| Parameter | Rat | Dog |
| Oral Bioavailability (%) | High[3] | High[3] |
| Tmax (h) | - | - |
| Plasma Clearance (mL/min/kg) | 40 - 48[3] | ~9[3] |
| Elimination Half-life (t½) (h) | ~2[3] | ~4[3] |
| Volume of Distribution (Vd) (L/kg) | 7 - 9[3] | ~3[3] |
| Plasma Protein Binding (%) | Low | Low |
Deep Dive: Absorption, Distribution, Metabolism, and Excretion
Absorption and Bioavailability: Both saxagliptin and sitagliptin are rapidly absorbed following oral administration in animal models. Saxagliptin exhibits good bioavailability, ranging from 50% to 75% across rats, dogs, and monkeys[1]. Sitagliptin also demonstrates high oral bioavailability in rats and dogs[3].
Distribution: Saxagliptin shows a volume of distribution greater than total body water in rats, dogs, and monkeys (1.3-5.2 L/kg), indicating extravascular distribution[1]. Sitagliptin also has a high volume of distribution in rats (7-9 L/kg) and dogs (~3 L/kg)[3]. Both drugs exhibit low plasma protein binding (≤30% for saxagliptin), suggesting that a significant fraction of the drug is free to distribute into tissues and interact with its target[1].
Metabolism: A key differentiator between the two drugs lies in their metabolic pathways. Saxagliptin undergoes metabolism to form a pharmacologically active hydroxylated metabolite, M2[1]. This active metabolite contributes to the overall prolonged pharmacodynamic effect of saxagliptin. In contrast, sitagliptin undergoes minimal metabolism in both rats and dogs, with the parent drug being the major component found in plasma, urine, and feces[3].
Excretion: Both drugs are eliminated through a combination of metabolism and renal excretion. For saxagliptin, both pathways are significant contributors to its overall clearance[1]. Sitagliptin is primarily eliminated via renal excretion of the unchanged drug[3]. In rats, biliary excretion is also an important elimination pathway for sitagliptin[3].
Experimental Corner: Unpacking the Protocols
Reproducibility and standardization are the cornerstones of preclinical research. The following section outlines the typical methodologies employed to determine the pharmacokinetic parameters of DPP-4 inhibitors like saxagliptin and sitagliptin in a research setting.
Typical In-Vivo Pharmacokinetic Study in Rats
This workflow outlines the key steps in a typical oral pharmacokinetic study in a rat model.
1. Animal Handling and Dosing:
-
Species: Male Sprague-Dawley rats are commonly used.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for a minimum of three days prior to the experiment.
-
Fasting: Animals are typically fasted overnight (approximately 12 hours) before drug administration, with free access to water.
-
Administration: The drug is administered orally via gavage at a specific dose (e.g., 10 mg/kg).
2. Blood Sampling:
-
Procedure: Blood samples (approximately 0.2-0.3 mL) are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing. To facilitate frequent sampling, rats may be surgically implanted with a jugular vein cannula.
-
Anticoagulant: Blood is collected into tubes containing an anticoagulant like heparin or EDTA.
3. Plasma Preparation:
-
Centrifugation: The collected blood samples are centrifuged (e.g., at 3000 x g for 10 minutes at 4°C) to separate the plasma.
-
Storage: The resulting plasma is stored at -80°C until analysis.
4. Bioanalytical Method (LC-MS/MS):
-
Sample Preparation: Plasma samples are typically prepared for analysis using protein precipitation or liquid-liquid extraction to remove interfering substances.
-
Chromatography: The extracted samples are injected into a liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS). A C18 column is often used for separation.
-
Detection: The concentrations of the parent drug and its metabolites are quantified using multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.
5. Pharmacokinetic Parameter Calculation:
-
The plasma concentration-time data are analyzed using non-compartmental or compartmental methods to determine key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), t½ (elimination half-life), CL (clearance), and Vd (volume of distribution).
In-Vitro Plasma Protein Binding Assay
The extent of plasma protein binding is a critical determinant of a drug's distribution and availability to its target site. Equilibrium dialysis is a commonly employed method.
1. Apparatus: A dialysis apparatus with two chambers separated by a semi-permeable membrane is used.
2. Procedure:
-
One chamber is filled with plasma from the test species, and the other with a protein-free buffer (e.g., phosphate-buffered saline, pH 7.4).
-
The test drug is added to the plasma-containing chamber.
-
The apparatus is incubated at 37°C with gentle shaking to allow the unbound drug to diffuse across the membrane until equilibrium is reached.
3. Analysis:
-
After incubation, samples are taken from both chambers, and the concentration of the drug in each is determined by LC-MS/MS.
4. Calculation:
-
The fraction of unbound drug (fu) is calculated as the ratio of the drug concentration in the buffer chamber to the drug concentration in the plasma chamber. The percentage of protein binding is then calculated as (1 - fu) x 100.
Concluding Remarks
Both saxagliptin and sitagliptin exhibit pharmacokinetic profiles suitable for effective DPP-4 inhibition in preclinical models. The primary distinction lies in their metabolic pathways, with saxagliptin being metabolized to an active metabolite, while sitagliptin is largely excreted unchanged. This difference can have implications for drug-drug interactions and the overall duration of pharmacodynamic effects. The experimental protocols outlined provide a foundational understanding of how these critical pharmacokinetic data are generated, enabling researchers to critically evaluate and design studies in the ongoing effort to develop improved therapies for type 2 diabetes.
References
Navigating the Analytical Maze: An Inter-laboratory Perspective on Saxagliptin Quantification
A comparative guide for researchers, scientists, and drug development professionals on the landscape of bioanalytical methods for saxagliptin.
The accurate quantification of saxagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes, is paramount for pharmacokinetic studies, bioequivalence assessment, and clinical monitoring. While numerous analytical methods have been developed and validated for this purpose, inter-laboratory variability remains a critical consideration for ensuring data comparability and reliability across different research settings. This guide provides a comprehensive comparison of published bioanalytical methods for saxagliptin quantification, presenting key performance data and detailed experimental protocols to aid researchers in method selection and development.
Unveiling the Methodological Spectrum: A Comparative Analysis
The following tables summarize the key validation parameters from a selection of published methods, offering a snapshot of the current state of saxagliptin bioanalysis.
Table 1: Comparison of LC-MS/MS Methods for Saxagliptin Quantification in Human Plasma
| Linearity Range (ng/mL) | LLOQ (ng/mL) | Intra-day Precision (% CV) | Inter-day Precision (% CV) | Accuracy (%) | Recovery (%) | Internal Standard |
| 0.1 - 10 | 0.1 | 0.82 - 5.84 | Not Reported | 91.1 - 98.6 | Not Reported | Vildagliptin |
| 0.1 - 100 | 0.1 | Not Reported | Not Reported | Not Reported | 85.90 - 87.84 | Not Reported |
| 0.05 - 100 | 0.05 | Within acceptance limits | Within acceptance limits | Within acceptance limits | Not Reported | Saxagliptin-15N d2 |
Table 2: Comparison of HPLC Methods for Saxagliptin Quantification
| Linearity Range (µg/mL) | LLOQ (µg/mL) | Intra-day Precision (% RSD) | Inter-day Precision (% RSD) | Accuracy (%) | Recovery (%) | Detection Method |
| 5 - 25 | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | UV-PDA |
| 0.01 - 0.5 | 0.01 | Within limits | Within limits | 98.33 - 101.29 | Within acceptable limits | UV |
| 3.0 - 100.0 (ng/mL) | 0.5 (ng/mL) | < 2.84 | < 2.84 | Not Reported | Not Reported | Fluorometric |
Analysis of Variability:
From the compiled data, it is evident that LC-MS/MS methods generally offer higher sensitivity, with lower limits of quantification (LLOQ) in the sub-nanogram per milliliter range. HPLC methods, while potentially less sensitive, provide a viable alternative. The reported precision and accuracy across different laboratories and methods are generally within acceptable regulatory limits (typically ±15% for precision and 85-115% for accuracy). However, variations in linearity ranges, internal standards, and specific instrument conditions can contribute to inter-laboratory differences in results. The choice of internal standard, in particular, is a critical factor in mitigating variability. The use of a stable isotope-labeled internal standard, such as saxagliptin-¹⁵N d₂, is considered the gold standard for minimizing matrix effects and improving the accuracy and precision of LC-MS/MS assays.
A Closer Look at Experimental Protocols
To facilitate methodological harmonization and reduce inter-laboratory variability, detailed and standardized experimental protocols are essential. Below are representative protocols for sample preparation and chromatographic analysis based on the reviewed literature.
Sample Preparation: Liquid-Liquid Extraction (LLE) for HPLC
-
To 500 µL of plasma, add 50 µL of an internal standard solution.
-
Add 3 mL of Dichloromethane as the extraction solvent.
-
Vortex the mixture for 3 minutes.
-
Centrifuge at 4500 RPM for 5 minutes at 5°C.
-
Separate and evaporate the organic layer to dryness.
-
Reconstitute the residue in 150 µL of the mobile phase.
-
Inject the reconstituted sample into the HPLC system.
Chromatographic Conditions for LC-MS/MS Analysis
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A typical mobile phase consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium acetate or formic acid in water). The composition can be delivered isocratically or as a gradient.
-
Flow Rate: Flow rates generally range from 0.5 to 1.0 mL/min.
-
Detection: Mass spectrometric detection is performed using an electrospray ionization (ESI) source in positive ion mode, with multiple reaction monitoring (MRM) for quantification.
Visualizing the Experimental Workflow
To provide a clear overview of the analytical process, the following diagram illustrates a typical workflow for the quantification of saxagliptin in a research or clinical laboratory setting.
Caption: A typical experimental workflow for the quantification of saxagliptin in plasma samples.
The Signaling Pathway of Saxagliptin: A Visual Explanation
Understanding the mechanism of action of saxagliptin is crucial for interpreting its pharmacokinetic and pharmacodynamic data. Saxagliptin functions by inhibiting the DPP-4 enzyme, which is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2][3] By inhibiting DPP-4, saxagliptin increases the levels of active GLP-1 and GIP, leading to enhanced glucose-dependent insulin secretion from pancreatic β-cells and suppressed glucagon release from pancreatic α-cells.[1][2][3][4] This ultimately results in improved glycemic control.
The following diagram illustrates this signaling pathway.
Caption: The mechanism of action of saxagliptin via DPP-4 inhibition.
Conclusion and Recommendations
While a direct cross-laboratory comparison of saxagliptin quantification is not extensively documented, the available data from single-laboratory validation studies suggest that robust and reliable methods are widely employed. The primary sources of potential inter-laboratory variability likely stem from differences in sample preparation techniques, the choice of internal standard, and specific instrument parameters. To enhance data consistency and comparability across studies, the following recommendations are proposed:
-
Harmonization of Protocols: The adoption of standardized and comprehensively detailed protocols for sample handling, preparation, and analysis is crucial.
-
Use of Stable Isotope-Labeled Internal Standards: Employing a stable isotope-labeled internal standard for saxagliptin in LC-MS/MS methods is highly recommended to minimize matrix effects and improve accuracy.
-
Participation in Proficiency Testing Programs: The establishment and participation in inter-laboratory proficiency testing programs would provide a direct measure of variability and help identify areas for methodological improvement.
By fostering greater transparency in methodology and promoting the adoption of best practices, the research and drug development community can work towards minimizing inter-laboratory variability in the quantification of saxagliptin, ultimately leading to more robust and reliable clinical and research outcomes.
References
Establishing Limits of Detection and Quantification for Saxagliptin Assays: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing accurate and reliable limits of detection (LOD) and quantification (LOQ) is a critical step in the validation of any analytical method for saxagliptin. This guide provides a comparative overview of various analytical techniques, summarizing their performance and detailing the experimental protocols for determining these crucial parameters.
The limit of detection (LOD) represents the lowest concentration of an analyte that can be reliably distinguished from background noise, while the limit of quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. The determination of these values is essential for ensuring the sensitivity and reliability of assays used in pharmaceutical quality control and bioanalysis.
Comparative Analysis of Analytical Methods
A variety of analytical techniques have been employed for the quantification of saxagliptin in bulk drug and pharmaceutical formulations. The choice of method often depends on the required sensitivity, the complexity of the sample matrix, and the available instrumentation. Below is a summary of reported LOD and LOQ values for saxagliptin using different methods.
| Analytical Technique | Method Details | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| UV-Visible Spectrophotometry | Measurement at 281 nm | 0.075 µg/mL | 0.25 µg/mL | [1] |
| Measurement at 204 nm | 6.77 µg/mL | 20.33 µg/mL | [2] | |
| Derivatization with MBTH | Not Reported | Not Reported | [3][4] | |
| Derivatization with Ninhydrin | Not Reported | Not Reported | [3][4] | |
| Charge Transfer with DDQ | 2.53 µg/mL | 7.68 µg/mL | [5] | |
| Charge Transfer with TCNQ | 2.79 µg/mL | 8.46 µg/mL | [5] | |
| RP-HPLC with UV Detection | Mobile Phase: Methanol:Water (70:30 v/v), Detection at 212 nm | 0.102 µg/mL | 0.3101 µg/mL | [6] |
| Mobile Phase: Acetonitrile:Phosphate Buffer (pH 5, 70:30 v/v), Detection at 254 nm | 0.020 µg/mL | 0.075 µg/mL | [7] | |
| Mobile Phase: Phosphate Buffer (pH 4.5):Methanol (85:15 v/v), Detection at 222 nm | 0.53 µg/mL | 1.62 µg/mL | [8] | |
| Mobile Phase: Phosphate Buffer (pH 2.7):Acetonitrile (80:20 v/v), Detection at 210 nm | 9 µg/mL | 27 µg/mL | [9] | |
| RP-HPLC with Fluorometric Detection | Pre-column derivatization with fluorescamine | 0.15 ng/mL | 0.5 ng/mL | [10] |
| UHPLC | Not specified | 0.21 µg/mL | 0.66 µg/mL | [11] |
Experimental Protocols
The following sections detail the generalized methodologies for determining the LOD and LOQ for saxagliptin based on the principles outlined in the referenced studies and conforming to ICH guidelines.
General Workflow for LOD and LOQ Determination
The process of establishing the LOD and LOQ for an analytical method typically follows a structured workflow. This involves preparing a series of calibration standards, constructing a calibration curve, and then calculating the LOD and LOQ based on the statistical properties of this curve.
Caption: General workflow for establishing LOD and LOQ.
UV-Visible Spectrophotometry
This method relies on the inherent absorbance of UV or visible light by saxagliptin or a colored derivative.
-
Instrumentation: A calibrated UV-Visible spectrophotometer.
-
Procedure:
-
Preparation of Standard Solutions: A stock solution of saxagliptin is prepared in a suitable solvent (e.g., methanol, water, or a mixture).[2][6] A series of dilutions are then made to create calibration standards at different concentrations.
-
Wavelength Selection: The wavelength of maximum absorbance (λmax) for saxagliptin is determined by scanning a standard solution across a range of wavelengths (e.g., 200-400 nm).[2]
-
Calibration Curve: The absorbance of each calibration standard is measured at the determined λmax. A calibration curve is constructed by plotting absorbance versus concentration.
-
LOD and LOQ Calculation: The LOD and LOQ are typically calculated based on the standard deviation of the response and the slope of the calibration curve using the formulas: LOD = 3.3 * (σ / S) and LOQ = 10 * (σ / S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.[3][4]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a widely used technique for the separation and quantification of saxagliptin in various matrices.
-
Instrumentation: An HPLC system equipped with a pump, injector, C18 column, and a UV or other suitable detector.
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is commonly used.[6][7][8][9] The pH of the aqueous phase is adjusted to ensure optimal separation.
-
Flow Rate: Typically set between 0.8 and 1.2 mL/min.
-
Detection: UV detection is common, with the wavelength set at the λmax of saxagliptin (e.g., 210 nm, 212 nm, 222 nm, or 281 nm).[1][6][7][8][9]
-
-
Procedure:
-
Preparation of Standard Solutions: Similar to the spectrophotometric method, a stock solution and a series of calibration standards are prepared in the mobile phase.
-
Injection and Analysis: A fixed volume of each standard is injected into the HPLC system. The retention time and peak area of saxagliptin are recorded.
-
Calibration Curve: A calibration curve is generated by plotting the peak area against the corresponding concentration of saxagliptin.
-
LOD and LOQ Calculation: The LOD and LOQ are calculated from the calibration curve using the standard deviation of the response and the slope, as per ICH guidelines.[6]
-
Ultra-High-Performance Liquid Chromatography (UHPLC)
UHPLC is a more recent technique that offers faster analysis times and higher resolution compared to conventional HPLC.
-
Instrumentation: A UHPLC system with a suitable column (typically with smaller particle size than HPLC columns) and a sensitive detector.
-
Procedure: The principles of operation and the method for establishing LOD and LOQ are analogous to RP-HPLC, but with optimized parameters for the UHPLC system, such as higher operating pressures and faster flow rates. The calculation of LOD and LOQ follows the same statistical approach based on the calibration curve.[11]
Conclusion
The selection of an appropriate analytical method for saxagliptin depends on the specific requirements of the assay. Spectrophotometric methods are generally simpler and more cost-effective but may lack the sensitivity and specificity of chromatographic techniques. RP-HPLC and UHPLC methods offer higher sensitivity and are suitable for the analysis of complex samples. The provided data and protocols offer a valuable resource for researchers in selecting and validating an analytical method for saxagliptin that meets their specific needs for sensitivity and accuracy.
References
- 1. researchgate.net [researchgate.net]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. turkjps.org [turkjps.org]
- 4. Response Surface Methodology in Spectrophotometric Estimation of Saxagliptin, Derivatization with MBTH and Ninhydrin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijtsrd.com [ijtsrd.com]
- 7. pharmaresearchlibrary.org [pharmaresearchlibrary.org]
- 8. ijprs.com [ijprs.com]
- 9. researchgate.net [researchgate.net]
- 10. ICI Journals Master List [journals.indexcopernicus.com]
- 11. biointerfaceresearch.com [biointerfaceresearch.com]
Navigating the Analytical Maze: A Comparative Guide to LC-MS/MS Methods for Saxagliptin Quantification
A deep dive into the specificity and selectivity of various liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the analysis of the dipeptidyl peptidase-4 (DPP-4) inhibitor, saxagliptin, reveals a landscape of robust and sensitive bioanalytical techniques. This guide provides a comprehensive comparison of published methods, offering researchers, scientists, and drug development professionals critical insights into their performance, supported by experimental data and detailed protocols.
The accurate quantification of saxagliptin in biological matrices is paramount for pharmacokinetic, bioequivalence, and toxicokinetic studies. LC-MS/MS has emerged as the gold standard for this purpose due to its inherent high sensitivity and specificity. This guide dissects the key performance characteristics of several validated methods, enabling an informed selection based on specific research needs.
Performance Under the Microscope: A Quantitative Comparison
The following table summarizes the key validation parameters of various LC-MS/MS methods developed for the determination of saxagliptin, and in some cases, its active metabolite (5-hydroxy saxagliptin) or co-administered drugs.
| Method Ref. | Analyte(s) | Biological Matrix | Sample Preparation | Linearity Range (ng/mL) | LLOQ (ng/mL) | Recovery (%) | Key Findings on Specificity/Selectivity |
| Method 1 | Saxagliptin & 5-hydroxy saxagliptin | Human Plasma | Solid-Phase Extraction (SPE) | 0.05 - 100 | 0.05 | Not explicitly stated, but precision and accuracy were within acceptance limits.[1][2] | The method was free from interference from endogenous plasma components. The use of stable labeled internal standards (saxagliptin-¹⁵N d₂ and 5-hydroxy saxagliptin-¹⁵N-d₂) ensures high specificity.[1][2] |
| Method 2 | Metformin, Saxagliptin & 5-hydroxy saxagliptin | Human Plasma | Ion-Pair Solid-Phase Extraction (SPE) | SAXA: 0.10 - 100, 5-OH SAXA: 0.20 - 200, MET: 1.50 - 2000 | SAXA: 0.10, 5-OH SAXA: 0.20, MET: 1.50 | SAXA: 85.90 - 87.84, 5-OH SAXA: 80.32 - 82.69, MET: 75.12 - 77.84 | The method was specific for the simultaneous determination of all three analytes.[3] |
| Method 3 | Saxagliptin | Bulk and Tablet Dosage Forms | - | 10 - 150 | 10 | Not Applicable | The method was found to be selective for saxagliptin in the presence of excipients in the tablet formulation.[4][5] |
| Method 4 | Dapagliflozin & Saxagliptin | Human Plasma | Liquid-Liquid Extraction (LLE) | 50.00 - 10000.00 pg/mL | 50.00 pg/mL | Dapagliflozin: 92.45, Saxagliptin: 93.51 | No interference was observed from ten different lots of blank human plasma.[6] |
| Method 5 | Saxagliptin | Human Plasma | Not explicitly detailed | 0.1 - 16 ng/mL | 0.1 | Not explicitly stated, but accuracy was within 91.1-98.6%.[7] | Chromatograms from six different blank plasma samples were free of any interfering peaks at the retention time of saxagliptin and the internal standard.[7] |
Deconstructing the Methods: Experimental Protocols
The specificity and selectivity of an LC-MS/MS method are critically dependent on the careful optimization of its experimental parameters. Below are detailed methodologies for some of the key experiments cited.
Method 1: Simultaneous Analysis of Saxagliptin and its Active Metabolite[1][2]
-
Sample Preparation: A single-step solid-phase extraction (SPE) technique was employed to extract the analytes and their stable isotope-labeled internal standards from human plasma.[1][2] This approach minimizes sample handling and potential for analyte loss.
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) was used for quantification, monitoring specific precursor-to-product ion transitions for saxagliptin, 5-hydroxy saxagliptin, and their respective internal standards. This highly selective detection method is a cornerstone of the assay's specificity.
-
Method 2: Combined Analysis with Metformin[3]
-
Sample Preparation: Solid-phase extraction using sodium dodecyl sulfate as an ion-pair reagent was performed on a small plasma volume of 50 µL.[3]
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
Visualizing the Workflow and Logic
To better understand the analytical process and the principles of specificity and selectivity, the following diagrams are provided.
Caption: General workflow of an LC-MS/MS method for saxagliptin analysis.
Caption: Relationship between specificity, selectivity, and interference sources.
Conclusion: Ensuring Analytical Confidence
The reviewed LC-MS/MS methods demonstrate excellent specificity and selectivity for the quantification of saxagliptin in various biological matrices. The combination of efficient sample preparation techniques, optimized chromatographic separation, and highly selective MRM detection effectively minimizes the impact of potential interferences from metabolites, co-administered drugs, and endogenous matrix components. The use of stable isotope-labeled internal standards further enhances the accuracy and reliability of these assays. Researchers can confidently select and adapt these methodologies to suit their specific analytical requirements, ensuring the generation of high-quality data for crucial drug development decisions.
References
- 1. Thieme E-Books & E-Journals - [thieme-connect.com]
- 2. A rapid and sensitive LC-MS/MS assay for the determination of saxagliptin and its active metabolite 5-hydroxy saxagliptin in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LC-MS/MS analysis of metformin, saxagliptin and 5-hydroxy saxagliptin in human plasma and its pharmacokinetic study with a fixed-dose formulation in healthy Indian subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. İstanbul Journal of Pharmacy » Submission » Development and validation of UPLC-MS/MS method for estimation of Saxagliptin in bulk and tablet dosage forms [dergipark.org.tr]
- 6. ijper.org [ijper.org]
- 7. omicsonline.org [omicsonline.org]
A Comparative Analysis of the Potency and Selectivity of Saxagliptin and its Active Metabolite, 5-Hydroxy Saxagliptin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the dipeptidyl peptidase-4 (DPP-4) inhibitor saxagliptin and its major active metabolite, 5-hydroxy saxagliptin. The following sections present quantitative data on their comparative potency and selectivity, detailed experimental methodologies for the cited assays, and visualizations of the relevant biological and experimental pathways.
Data Presentation: Potency and Selectivity
Saxagliptin and its active metabolite, 5-hydroxy saxagliptin, are both potent and selective inhibitors of the DPP-4 enzyme.[1][2] The primary mechanism of action for this class of drugs is the inhibition of DPP-4, which leads to an increase in the levels of incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] This, in turn, enhances glucose-dependent insulin secretion and suppresses glucagon secretion, thereby improving glycemic control.[1]
The in vitro potency of these compounds against DPP-4 has been quantified, with saxagliptin demonstrating approximately two-fold greater potency than its metabolite.[3] Both compounds exhibit high selectivity for DPP-4 over other related enzymes, such as DPP-8 and DPP-9, which is a critical factor in their safety profile.[3]
| Compound | Target Enzyme | Ki (nM) at 37°C | Selectivity vs. DPP-8 (fold) | Selectivity vs. DPP-9 (fold) |
| Saxagliptin | DPP-4 | 1.3 | ~400 | ~75 |
| 5-Hydroxy Saxagliptin | DPP-4 | 2.6 | ~950 | ~160 |
Table 1: Comparative in vitro potency (Ki) and selectivity of saxagliptin and 5-hydroxy saxagliptin against human DPP enzymes.[3]
Experimental Protocols
The determination of the inhibitory activity of saxagliptin and its metabolite is primarily conducted through in vitro enzyme inhibition assays. The following is a representative protocol for such an assay.
In Vitro DPP-4 Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) and/or the inhibition constant (Ki) of test compounds against purified DPP-4 enzyme.
Materials:
-
Purified recombinant human DPP-4 enzyme
-
Fluorogenic or chromogenic DPP-4 substrate (e.g., Gly-Pro-7-amino-4-methylcoumarin (AMC) or Gly-Pro-p-nitroanilide (pNA))
-
Test compounds (saxagliptin, 5-hydroxy saxagliptin) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.5)
-
Microplate reader (fluorometer or spectrophotometer)
-
96-well microplates
Procedure:
-
Compound Preparation: A serial dilution of the test compounds is prepared in the assay buffer.
-
Enzyme and Substrate Preparation: The DPP-4 enzyme and the substrate are diluted to their optimal working concentrations in the assay buffer.
-
Assay Reaction:
-
To each well of the microplate, add a specific volume of the test compound dilution (or vehicle control).
-
Add the purified DPP-4 enzyme to each well and incubate for a predetermined period at a controlled temperature (e.g., 37°C) to allow for compound-enzyme binding.
-
Initiate the enzymatic reaction by adding the DPP-4 substrate to each well.
-
-
Signal Detection: The rate of substrate cleavage is monitored over time by measuring the increase in fluorescence or absorbance using a microplate reader.
-
Data Analysis: The reaction rates are plotted against the logarithm of the test compound concentration. The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by fitting the data to a suitable dose-response curve. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation, taking into account the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for the substrate.
Mandatory Visualizations
Signaling Pathway of DPP-4 Inhibition
Caption: Mechanism of action of saxagliptin via DPP-4 inhibition.
Experimental Workflow for DPP-4 Inhibition Assay
Caption: Workflow for determining DPP-4 inhibitory activity.
References
- 1. Saxagliptin: A Selective DPP-4 Inhibitor for the Treatment of Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical Pharmacokinetics and Pharmacodynamics of Saxagliptin, a Dipeptidyl Peptidase-4 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potency, selectivity and prolonged binding of saxagliptin to DPP4: maintenance of DPP4 inhibition by saxagliptin in vitro and ex vivo when compared to a rapidly-dissociating DPP4 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Saxagliptin-13C3
This document provides immediate, essential guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of Saxagliptin-13C3. The following procedures are designed to minimize exposure risk and ensure a safe laboratory environment.
1. Hazard Identification and Risk Assessment:
While the Safety Data Sheet (SDS) for Saxagliptin hydrate and its metabolite, 5-hydroxy Saxagliptin, does not classify them as hazardous substances, it is crucial to treat this compound as a potent pharmaceutical compound.[1] All active pharmaceutical ingredients (APIs) should be handled with care to minimize the risk of occupational exposure. The primary routes of exposure are inhalation of airborne particles and skin contact.[2]
2. Personal Protective Equipment (PPE):
A multi-layered approach to PPE is recommended to ensure operator safety when handling this compound. The selection of PPE should be based on a risk assessment of the specific procedures being performed.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with nitrile gloves tested for resistance to chemicals (e.g., ASTM D6978). | Prevents direct skin contact with the compound. |
| Gown/Coverall | Disposable, low-linting protective gown or coverall. | Protects skin and personal clothing from contamination. For sensitive production areas, coveralls tested to the Helmke Drum Test method for linting are available.[3] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects eyes from dust particles and potential splashes.[2] |
| Respiratory Protection | An N95 respirator is recommended, especially when handling the powder outside of a containment system. For higher-risk operations, a powered air-purifying respirator (PAPR) may be necessary.[4] | Minimizes the risk of inhaling fine particles of the compound. Surgical masks do not offer adequate respiratory protection from drug exposure. |
| Shoe Covers | Disposable, slip-resistant shoe covers. | Prevents the tracking of contaminants out of the laboratory.[4] |
3. Engineering Controls:
Engineering controls are the primary means of minimizing exposure.
-
Ventilation: All handling of powdered this compound should be conducted in a certified chemical fume hood, a Class II Biosafety Cabinet (BSC), or a glove box to control airborne particles.[2]
-
Containment: For dispensing and weighing operations, the use of containment technologies like flexible glove bags can significantly reduce exposure risk.[5]
Operational Plan for Handling this compound
This step-by-step guide outlines the safe handling of this compound from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a clearly labeled, sealed container in a designated, secure, and well-ventilated area.
-
Restrict access to authorized personnel only.
2. Preparation and Weighing:
-
Conduct all manipulations of the powdered compound within a certified chemical fume hood or other containment device.
-
Wear the appropriate PPE as outlined in the table above.
-
Use dedicated equipment (spatulas, weigh boats, etc.) and clean it thoroughly after use.
-
Handle the compound gently to avoid generating dust.
3. Solution Preparation:
-
When dissolving the compound, add the solvent slowly to the solid to prevent splashing.
-
Ensure the vessel is appropriately sized and sealed during mixing.
4. Experimental Use:
-
Maintain all PPE throughout the experiment.
-
Clearly label all solutions and experimental setups.
-
Work in a well-ventilated area.
5. Decontamination and Cleaning:
-
Wipe down all work surfaces with an appropriate cleaning agent after each use.
-
Clean all equipment thoroughly.
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Unused Compound: Unused or expired this compound should be disposed of as pharmaceutical waste according to institutional and local regulations. Do not dispose of it in the regular trash or down the drain. The best option is to use a drug take-back program if available.[6]
-
Contaminated Materials: All disposable items that have come into contact with this compound (e.g., gloves, weigh boats, paper towels) should be collected in a designated, sealed hazardous waste container.
-
Waste Container Labeling: Clearly label the waste container as "Hazardous Pharmaceutical Waste" and include the name of the compound.
-
Final Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office.
Visual Workflow for Handling this compound
The following diagram illustrates the key steps and decision points in the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
